Product packaging for Isopropyl 2-oxopropanoate(Cat. No.:CAS No. 923-11-5)

Isopropyl 2-oxopropanoate

Cat. No.: B051328
CAS No.: 923-11-5
M. Wt: 130.14 g/mol
InChI Key: WUBJISGMPZWFKY-UHFFFAOYSA-N
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Description

Isopropyl 2-oxopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B051328 Isopropyl 2-oxopropanoate CAS No. 923-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBJISGMPZWFKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433351
Record name isopropyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923-11-5
Record name isopropyl pyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isopropyl 2-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isopropyl 2-oxopropanoate, also known as isopropyl pyruvate. This document details the chemical properties, a robust synthesis protocol based on the Fischer-Speier esterification, and a complete characterization workflow. All quantitative data are presented in structured tables, and experimental methodologies are described in detail to facilitate replication in a laboratory setting.

Compound Overview

This compound is an organic compound classified as a keto-ester. It is the isopropyl ester of pyruvic acid. While not extensively studied for its biological activity, its parent compound, pyruvic acid, is a key intermediate in cellular metabolism. The synthesis and characterization of this ester are of interest for various research applications, including its potential use as a building block in organic synthesis or as a prodrug of pyruvate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₃--INVALID-LINK--[1]
Molecular Weight 130.14 g/mol --INVALID-LINK--[1]
Appearance Colorless to light yellow liquid--INVALID-LINK--[2]
Storage Temperature 2-8°C--INVALID-LINK--[2]
SMILES O=C(C(C)=O)OC(C)C--INVALID-LINK--[1]

Synthesis of this compound via Fischer-Speier Esterification

The most common and straightforward method for the laboratory synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of pyruvic acid with isopropanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.

Experimental Protocol

Materials:

  • Pyruvic acid (freshly distilled)

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 0.5 mol of freshly distilled pyruvic acid and 1.5 mol of anhydrous isopropanol.

  • Catalyst Addition: Slowly and with caution, add 2-3 mL of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Neutralization: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 100 mL of cold water. Add 50 mL of diethyl ether to the separatory funnel and shake gently. Carefully add saturated sodium bicarbonate solution in small portions to neutralize the excess acid (caution: CO₂ evolution). Check the pH of the aqueous layer with pH paper until it is neutral (pH ≈ 7).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. Combine all the organic extracts.

  • Washing: Wash the combined organic extracts with 50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried organic solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Pyruvic_Acid Pyruvic Acid Reaction_Mixture Reaction Mixture Pyruvic_Acid->Reaction_Mixture Isopropanol Isopropanol Isopropanol->Reaction_Mixture H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Mixture Reflux Reflux (4-6h) Reaction_Mixture->Reflux Quenching Quench with H₂O Reflux->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra are informative.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30Doublet6H-CH(CH₃ )₂
~2.45Singlet3H-C(O)CH₃
~5.10Septet1H-OCH (CH₃)₂

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is expected to show five signals, corresponding to the five chemically non-equivalent carbon atoms.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~21.5-CH(C H₃)₂
~26.0-C(O)C H₃
~71.0-OC H(CH₃)₂
~161.0-C (O)O-
~198.0-C (O)CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850MediumC-H stretching (alkane)
~1745StrongC=O stretching (ester carbonyl)
~1725StrongC=O stretching (ketone carbonyl)
~1200-1000StrongC-O stretching (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z = 130.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
130[C₆H₁₀O₃]⁺ (Molecular Ion)
87[M - C₃H₇]⁺ or [M - OCH(CH₃)₂]⁺
43[CH₃CO]⁺

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Structure Confirmation Purified_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integration NMR->NMR_Analysis IR_Analysis Identify Functional Group Stretching Frequencies IR->IR_Analysis MS_Analysis Determine Molecular Weight and Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Confirm Structure of This compound NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of this compound via Fischer-Speier esterification and a comprehensive workflow for its characterization using modern spectroscopic techniques. The provided experimental protocols and predicted spectral data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. Adherence to the described methodologies should enable the successful synthesis and unambiguous identification of this keto-ester.

References

An In-depth Technical Guide on the Physicochemical Properties of Isopropyl Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl pyruvate, also known as isopropyl 2-oxopropanoate, is an organic compound with the chemical formula C₆H₁₀O₃. As an ester of pyruvic acid, it holds potential for investigation in various scientific domains, particularly in drug development and metabolic research, given the central role of pyruvate in cellular metabolism. This technical guide provides a comprehensive overview of the known physicochemical properties of isopropyl pyruvate, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Physicochemical Properties

The physicochemical properties of isopropyl pyruvate are crucial for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for isopropyl pyruvate and its related compounds for comparative purposes.

Table 1: General and Physical Properties of Isopropyl Pyruvate
PropertyValueSource
CAS Number 923-11-5PubChem
Molecular Formula C₆H₁₀O₃PubChem
Molecular Weight 130.14 g/mol PubChem
Appearance Colorless to light yellow liquidInferred from related compounds
Storage Temperature 2-8°CChemicalBook
Table 2: Thermodynamic and Solubility Properties of Isopropyl Pyruvate
PropertyValueSource/Method
Boiling Point Not Experimentally Determined-
Density Not Experimentally Determined-
Water Solubility Predicted to be slightly solubleInferred from propyl pyruvate
Solubility in Organic Solvents Expected to be soluble in alcohols, ethers, and other common organic solventsInferred from propyl pyruvate
LogP (Octanol-Water Partition Coefficient) 0.527ChemScene (Predicted)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections describe standard methodologies for the determination of key physicochemical properties and a common synthesis route for esters like isopropyl pyruvate.

Synthesis of Isopropyl Pyruvate via Fischer Esterification

A general and widely used method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2][3][4][5][6]

Materials:

  • Pyruvic acid

  • Isopropanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle or water bath

Procedure:

  • In a round-bottom flask, combine pyruvic acid and an excess of isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Set up the apparatus for reflux and heat the mixture for a specified time to allow the esterification to proceed towards completion.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water and a dilute solution of sodium bicarbonate to neutralize the excess acid and remove any unreacted carboxylic acid.

  • Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude isopropyl pyruvate by distillation to obtain the final product.

Experimental Workflow for Fischer Esterification

Fischer_Esterification Reactants Pyruvic Acid + Isopropanol + H₂SO₄ (catalyst) Reflux Reflux Reactants->Reflux Heat Workup Work-up (Washing with H₂O & NaHCO₃) Reflux->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Isopropyl Pyruvate Purification->Product

Caption: Workflow for the synthesis of isopropyl pyruvate.

Determination of Boiling Point

The boiling point of a liquid is a key physical constant that can be determined using various methods, including distillation and the Thiele tube method.

Materials:

  • Sample of isopropyl pyruvate

  • Distillation apparatus or Thiele tube

  • Thermometer

  • Heating source (heating mantle or oil bath)

Procedure (Distillation Method):

  • Place a small volume of the isopropyl pyruvate sample in a distillation flask.

  • Set up the distillation apparatus with a condenser and a collection flask.

  • Position the thermometer bulb just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heat the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

  • Sample of isopropyl pyruvate

  • Pycnometer or a graduated cylinder and an analytical balance

  • Water bath for temperature control

Procedure:

  • Measure the mass of a clean, dry pycnometer (or graduated cylinder).

  • Fill the pycnometer with the isopropyl pyruvate sample up to a calibrated mark, ensuring there are no air bubbles.

  • Measure the mass of the filled pycnometer.

  • The mass of the liquid is the difference between the filled and empty pycnometer masses.

  • The density is calculated by dividing the mass of the liquid by its known volume.

Determination of Solubility

The solubility of a substance in a particular solvent is determined by finding the maximum amount of the substance that can dissolve in a given amount of the solvent at a specific temperature.

Materials:

  • Sample of isopropyl pyruvate

  • Various solvents (e.g., water, ethanol, DMSO, acetone)

  • Test tubes or vials

  • Vortex mixer or shaker

  • Water bath for temperature control

Procedure (Qualitative):

  • Add a small, measured amount of isopropyl pyruvate to a test tube.

  • Add a small volume of the solvent to be tested.

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.

  • Observe if the solute completely dissolves.

  • If it dissolves, incrementally add more solute until saturation is reached (i.e., solid material remains undissolved).

  • Classify the solubility based on the amount of solute dissolved (e.g., soluble, slightly soluble, insoluble).

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for isopropyl pyruvate are not widely published, predicted ¹H and ¹³C NMR spectra can provide valuable information about its molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the pyruvate moiety, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methine carbon of the isopropyl group, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of isopropyl pyruvate is expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups, typically in the region of 1700-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectrum of isopropyl pyruvate would show a molecular ion peak corresponding to its molecular weight (130.14 g/mol ) and fragmentation patterns characteristic of an ester.

Biological Significance and Potential Applications

Pyruvate is a central molecule in cellular metabolism, linking glycolysis to the citric acid cycle.[7] Its derivatives, such as ethyl pyruvate, have been investigated for their antioxidant and anti-inflammatory properties.[8][9][10][11] While direct studies on the biological activities of isopropyl pyruvate are limited, its structural similarity to these compounds suggests it may possess similar properties and could be a subject of interest for drug development.

Pyruvate Kinase Signaling Pathway

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step which produces pyruvate and ATP.[12][13][14] This enzyme is a critical regulator of metabolic flux and is implicated in various diseases, including cancer. The activity of pyruvate kinase is allosterically regulated by several molecules, including fructose-1,6-bisphosphate (FBP), which acts as an activator.

Pyruvate Kinase Signaling Pathway

Pyruvate_Kinase_Pathway cluster_glycolysis Glycolysis cluster_regulation Regulation Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP PEP Phosphoenolpyruvate (PEP) FBP->PEP PK Pyruvate Kinase (PK) FBP->PK Activates Pyruvate Pyruvate PEP->Pyruvate PK ATP ATP ADP ADP ADP->ATP PK

Caption: The final step of glycolysis catalyzed by pyruvate kinase.

Given that exogenous pyruvate and its ethyl ester have shown protective effects in various models of cellular stress, it is plausible that isopropyl pyruvate could serve as a prodrug to deliver pyruvate to cells, potentially offering therapeutic benefits in conditions associated with oxidative stress and inflammation. Further research is warranted to explore the specific biological effects of isopropyl pyruvate and its potential as a modulator of metabolic pathways.

References

Isopropyl 2-oxopropanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 923-11-5

Abstract

Isopropyl 2-oxopropanoate, also known as isopropyl pyruvate, is an ester of pyruvic acid. As a derivative of a key intermediate in cellular metabolism, this compound holds potential for investigation in various therapeutic areas, particularly those related to oxidative stress and inflammation. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development. While direct experimental data for this specific ester is limited, this guide consolidates available information and provides context based on related pyruvate derivatives.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
CAS Number 923-11-5[2]
Appearance Colorless to light yellow liquid[1]
Purity ≥95%[2]
Storage Temperature 2-8°C[1]
SMILES O=C(C(C)=O)OC(C)C[2]

1.1. Computed Properties

Computational models provide further insight into the physicochemical characteristics of this compound.

PropertyValueReference
Topological Polar Surface Area (TPSA) 43.37 Ų[2]
LogP (Octanol-Water Partition Coefficient) 0.527[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 2[2]

Synthesis and Spectroscopic Characterization

2.1. Proposed Synthesis: Fischer Esterification

A plausible synthetic route involves the Fischer esterification of pyruvic acid with isopropanol in the presence of an acid catalyst.

Experimental Workflow: Proposed Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Pyruvic_Acid Pyruvic Acid Reaction_Mixture Combine and Reflux Pyruvic_Acid->Reaction_Mixture Isopropanol Isopropanol Isopropanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Workup Aqueous Workup (Neutralization & Extraction) Reaction_Mixture->Workup Purification Purification (e.g., Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

2.1.1. General Experimental Protocol (Adapted from similar esterifications)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyruvic acid (1.0 eq) and an excess of isopropanol (e.g., 5-10 eq), which can also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

2.2. Spectroscopic Data (Predicted)

Direct spectroscopic data for this compound is not widely available. The following are predicted data based on the analysis of structurally similar compounds.

2.2.1. 1H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.0Septet1H-OCH (CH₃)₂
~2.4Singlet3HCH₃ CO-
~1.3Doublet6H-OCH(CH₃ )₂

2.2.2. 13C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~198C =O (ketone)
~162C =O (ester)
~70-OCH (CH₃)₂
~27CH₃ CO-
~22-OCH(CH₃ )₂

2.2.3. Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 130. Key fragmentation patterns would likely involve the loss of the isopropyl group and subsequent cleavages around the carbonyl groups.

2.2.4. Infrared Spectroscopy (Predicted Absorptions)

Wavenumber (cm⁻¹)Functional Group
~1740-1720C=O stretch (ester)
~1715-1695C=O stretch (ketone)
~1250-1000C-O stretch

Biological Activity and Potential Applications in Drug Development

The biological activities of this compound have not been extensively studied. However, the known roles of its parent compound, pyruvate, offer significant insights into its potential therapeutic applications. Exogenous pyruvate has demonstrated antioxidant and anti-inflammatory properties.[3] The esterification to form this compound increases its hydrophobicity, which may enhance its ability to diffuse across cell membranes compared to the pyruvate anion.[3]

3.1. Potential Mechanisms of Action

The therapeutic potential of pyruvate derivatives is thought to stem from their involvement in key metabolic and signaling pathways.

Pyruvate's Role in Cellular Metabolism and Protection

G cluster_extracellular Extracellular cluster_intracellular Intracellular Isopropyl_Pyruvate This compound Pyruvate Pyruvate Isopropyl_Pyruvate->Pyruvate Esterase Cleavage Mitochondrion Mitochondrion Pyruvate->Mitochondrion ROS_Scavenging ROS Scavenging Pyruvate->ROS_Scavenging NF_kB_Inhibition NF-κB Inhibition Pyruvate->NF_kB_Inhibition Acetyl_CoA Acetyl-CoA Mitochondrion->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle ATP_Production ATP Production Krebs_Cycle->ATP_Production Antioxidant Antioxidant Effects ROS_Scavenging->Antioxidant Anti_inflammatory Anti-inflammatory Effects NF_kB_Inhibition->Anti_inflammatory

References

An In-depth Technical Guide to the Role of Isopropyl Pyruvate in Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of pyruvate and its esters, with a focus on isopropyl pyruvate, in mitigating oxidative stress. While direct research on isopropyl pyruvate is limited, this document extrapolates from the extensive data available for pyruvate and its well-studied analog, ethyl pyruvate, to provide a foundational understanding for future research and development. The guide covers established mechanisms of action, quantitative data from key studies, detailed experimental protocols, and critical signaling pathways.

Introduction: Pyruvate and its Esters as Antioxidants

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and chronic inflammation.[1][2][3] Pyruvate, the end-product of glycolysis, has emerged as a potent endogenous antioxidant and cytoprotective agent.[1][4] Its therapeutic potential, however, is hampered by its instability in aqueous solutions.[3]

To overcome this limitation, more stable esterified derivatives, such as ethyl pyruvate, have been developed and extensively studied.[3][5] These lipophilic esters can more readily cross cell membranes, where they are hydrolyzed by intracellular esterases to release pyruvate. Isopropyl pyruvate, while less studied, belongs to this same class of compounds and is expected to share similar mechanisms of action. This guide will explore these mechanisms, providing the theoretical and practical framework necessary for investigating isopropyl pyruvate as a potential therapeutic agent against oxidative stress-related cellular injury.

Mechanisms of Action

The protective effects of pyruvate and its esters against oxidative stress are multifactorial, involving direct ROS scavenging, support of mitochondrial function, and modulation of inflammatory signaling pathways.

Direct Scavenging of Reactive Oxygen Species

Pyruvate's α-keto-carboxylate structure enables it to directly and non-enzymatically neutralize key ROS, most notably hydrogen peroxide (H₂O₂) and peroxynitrite.[1][4] The reaction with H₂O₂ is a direct oxidative decarboxylation, yielding acetate, carbon dioxide, and water. This direct scavenging ability is a primary mechanism for its antioxidant effect.[3][6] Ethyl and isopropyl pyruvate act as pro-drugs, delivering pyruvate intracellularly to perform this function.

Mitochondrial Protection

Mitochondria are both a primary source of and a primary target for ROS. Pyruvate plays a critical role in mitochondrial health.[1][6] By entering the mitochondria, pyruvate fuels the Krebs cycle, supporting ATP production and maintaining the mitochondrial membrane potential.[4][7] This stabilization of mitochondrial function prevents the collapse of the membrane potential, a key event in the apoptotic cascade often triggered by oxidative stress.[2][6] Furthermore, by maintaining a healthy mitochondrial redox state, pyruvate can reduce the generation of mitochondrial superoxide.[1][2]

Modulation of Stress-Activated Signaling Pathways

Beyond direct chemical interactions, pyruvate and its esters modulate key signaling pathways involved in inflammation and cell survival.

  • NF-κB Pathway: Oxidative stress is a potent activator of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes. Pyruvate has been shown to inhibit the activation and nuclear translocation of NF-κB in response to oxidative stimuli, thereby exerting anti-inflammatory effects.[4][8]

  • HIF-1α-EPO Pathway: In models of ischemia-reperfusion, pyruvate can activate the Hypoxia-Inducible Factor-1α (HIF-1α), leading to the upregulation of endogenous erythropoietin (EPO).[9][10] This signaling cascade is neuroprotective and contributes to the reduction of ischemic brain injury.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from studies on pyruvate and ethyl pyruvate, which serve as a benchmark for predicting the efficacy of isopropyl pyruvate.

Table 1: In Vitro Efficacy of Pyruvate and Ethyl Pyruvate Against Oxidative Stress

CompoundCell LineOxidative StressorConcentrationKey OutcomeReference
Sodium PyruvateHuman Neuroblastoma SK-N-SH150 µM H₂O₂≥ 1 mMCompletely blocked H₂O₂-induced cytotoxicity.[1][2]
Sodium PyruvateHuman Neuroblastoma SK-N-SH150 µM H₂O₂1 mM (added 1hr post-H₂O₂)Increased cell survival from 16% to 79%.[1]
Ethyl PyruvateHuman Trabecular Meshwork1 mM H₂O₂1-10 mMSignificantly increased cell survival and metabolic activity.[11]
Sodium PyruvateHuman Umbilical Vein Endothelial Cells (HUVECs)Submillimolar H₂O₂Not specifiedInhibited >50% cell death induced by H₂O₂.[12]
Ethyl PyruvateNeonatal Rat Cerebrocortical Slices2 mM H₂O₂20 mMTUNEL-positive cells less than half compared to pyruvate rescue.[13]

Table 2: In Vivo Efficacy of Pyruvate and Ethyl Pyruvate in Ischemia-Reperfusion (I/R) Models

CompoundAnimal ModelDisease ModelDosage / AdministrationKey OutcomeReference
Sodium PyruvateRatFocal Cerebral I/R (2h MCAO)Infused from 60 min occlusion to 30 min reperfusionReduced lesion volume by 84%; Reduced DNA fragmentation by 77%.[9][10]
Ethyl PyruvateRatOff-pump Coronary Bypass (I/R)IV bolus before ischemiaIncreased myocardial ATP (2650 vs 892 nmol/g); Reduced oxidative stress (70.4 vs 81.8 nmol/g).[14]
Sodium PyruvateRatMyocardial I/R500 mg/kg for 4 weeksSignificantly inhibited I/R-induced lipid peroxidation and restored antioxidant status.[15]

Table 3: IC₅₀ Values of Pyruvate Analogs Against Reactive Oxygen Species

CompoundROS Species / SystemIC₅₀ ValueAssay MethodReference
Ethyl PyruvateSuperoxide anion radicals0.0197 ± 0.002 mMChemiluminescence[16]
Pyruvic AcidSuperoxide anion radicals69.2 ± 5.2 mMChemiluminescence[16]
Pyruvic AcidLuminol + H₂O₂ system1.71 ± 0.12 mMChemiluminescence[16]
Ethyl PyruvateLuminol + H₂O₂ system3.85 ± 0.21 mMChemiluminescence[16]
Sodium PyruvateHydroxyl radical-dependent deoxyribose degradation33.2 ± 0.3 mMSpectrophotometry[16]

Experimental Protocols

The following protocols are standard methodologies used to evaluate the efficacy of compounds like isopropyl pyruvate in models of oxidative stress.

Protocol: Assessment of Cytoprotection Against H₂O₂-Induced Cell Death
  • Objective: To determine the ability of isopropyl pyruvate to protect cells from hydrogen peroxide-induced cytotoxicity.

  • Materials:

    • Human neuroblastoma SK-N-SH cells (or other relevant cell line).

    • Culture medium (e.g., DMEM with 10% FBS).

    • 96-well plates.

    • Hydrogen peroxide (H₂O₂).

    • Isopropyl pyruvate solution.

    • Calcein AM and Propidium Iodide (or MTT reagent).

    • Fluorescence plate reader or microscope.

  • Methodology:

    • Cell Seeding: Seed SK-N-SH cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing various concentrations of isopropyl pyruvate (e.g., 0.1, 1, 5, 10 mM) or vehicle control.

    • Oxidative Insult: After a pre-incubation period (e.g., 1 hour), add H₂O₂ to a final concentration of 150 µM to all wells except the negative control.

    • Incubation: Incubate the plates for 18-24 hours at 37°C.

    • Viability Assessment (Calcein AM):

      • Wash cells with PBS.

      • Incubate with Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol.

      • Quantify live/dead cells using a fluorescence plate reader or by counting under a fluorescence microscope.

    • Data Analysis: Calculate the percentage of cell survival relative to the untreated control.

Protocol: Measurement of Intracellular ROS
  • Objective: To quantify the effect of isopropyl pyruvate on intracellular ROS levels.

  • Materials:

    • Cells seeded in a black, clear-bottom 96-well plate.

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye.

    • H₂O₂ and isopropyl pyruvate solutions.

    • Fluorescence plate reader.

  • Methodology:

    • Cell Seeding: Seed cells as described in Protocol 4.1.

    • Dye Loading: Wash cells with warm PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

    • Treatment: Wash cells to remove excess dye. Add medium containing isopropyl pyruvate or vehicle.

    • Oxidative Insult: Add H₂O₂ and immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time (e.g., every 5 minutes for 1-2 hours).

    • Data Analysis: Plot fluorescence intensity versus time. The rate of increase in fluorescence corresponds to the rate of ROS production. Compare the rates between control and treated groups.[1][2]

Protocol: Synthesis and Analysis of Isopropyl Pyruvate
  • Synthesis: Isopropyl pyruvate can be prepared via the catalytic conversion of lactic acid. One method involves reacting lactic acid with isopropanol in the presence of a bifunctional catalyst (e.g., molybdovanadophosphoric heteropoly acid) and an oxidant like oxygen or air in a pressure reactor. The reaction couples esterification and oxidation in a single step.[17]

  • Purification: The resulting product can be purified by distillation under reduced pressure.[18]

  • Analytical Quantification: The concentration and purity of isopropyl pyruvate in samples can be determined using techniques like Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD).[19][20] These methods are crucial for quantifying the compound in experimental solutions and biological matrices.

Conclusion and Future Directions

The existing body of evidence strongly supports the role of pyruvate and its esters as potent agents against oxidative stress. Their mechanisms of action—encompassing direct ROS scavenging, mitochondrial stabilization, and modulation of cytoprotective signaling pathways—make them attractive therapeutic candidates.

While data for ethyl pyruvate is abundant, isopropyl pyruvate remains a largely unexplored derivative. Based on chemical principles and the data presented for its analogs, it is highly probable that isopropyl pyruvate will exhibit a similar, if not enhanced, protective profile, potentially with different pharmacokinetic properties due to its increased lipophilicity.

Future research should focus on:

  • Directly characterizing the antioxidant and cytoprotective properties of isopropyl pyruvate using the protocols outlined in this guide.

  • Comparing the efficacy of isopropyl pyruvate to sodium pyruvate and ethyl pyruvate in standardized in vitro and in vivo models.

  • Investigating the pharmacokinetics and biodistribution of isopropyl pyruvate to determine its suitability for different therapeutic applications.

This guide provides the necessary foundation for researchers to embark on the systematic investigation of isopropyl pyruvate, a promising but understudied molecule in the fight against oxidative stress-related diseases.

References

Methodological & Application

Application Notes and Protocols for Isopropyl 2-Oxopropanoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Isopropyl 2-oxopropanoate (isopropyl pyruvate) in cell culture experiments. Drawing parallels from its well-studied analogs, ethyl pyruvate and sodium pyruvate, this document outlines its utility as a stabilized equivalent of pyruvate, offering protective effects against oxidative stress and inflammation.

This compound serves as a cell-permeable ester of pyruvate, a crucial intermediate in cellular metabolism.[1] In cell culture, it can be utilized as an energy source and has demonstrated protective properties against oxidative damage.[1][2] Its application is particularly relevant in studies involving cellular stress, inflammation, and metabolic dysfunction.

Key Applications:
  • Antioxidant and Cytoprotective Agent: Protects cells from oxidative stress induced by agents like hydrogen peroxide.[3][4]

  • Anti-inflammatory Agent: Modulates inflammatory responses, in part by inhibiting the release of High Mobility Group Box 1 (HMGB1).[5][6]

  • Energy Substrate: Serves as an additional energy source for cultured cells, enhancing viability and performance, especially in sensitive cell lines or under stressful conditions.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

A sterile stock solution is critical for cell culture experiments. While this compound is an ester, protocols for the similar compound ethyl pyruvate recommend dissolving it in a buffered saline solution.

Materials:

  • This compound

  • Phosphate Buffered Saline (PBS), sterile

  • 0.22 µm sterile filter

  • Sterile conical tubes

Protocol:

  • Prepare a 1 M stock solution of this compound by dissolving the appropriate amount in sterile PBS.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • Prepare fresh serial dilutions in the appropriate cell culture medium for each experiment.

Determination of Optimal Concentration (Cytotoxicity Assay)

Before conducting experiments on the effects of this compound, it is essential to determine the non-toxic concentration range for the specific cell line being used. An MTT assay is a common method for this purpose.

Materials:

  • Selected cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium. Based on studies with ethyl pyruvate, a starting range of 1 mM to 20 mM is recommended.[3]

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include untreated wells as a control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of 12 mM MTT stock solution to each well.[3]

  • Incubate for 4 hours at 37°C.[3]

  • Carefully remove all but 25 µL of the medium from each well.[3]

  • Add 50 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. The highest concentration that does not significantly reduce cell viability is considered the optimal working concentration.

Assessing Protective Effects against Oxidative Stress

This protocol determines the ability of this compound to protect cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Reagents for a cell viability assay (e.g., MTT or Calcein AM/Ethidium Homodimer-1)

Protocol:

  • Seed cells in a 96-well plate and grow to approximately 75% confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 24 hours.[3]

  • After pre-treatment, expose the cells to a concentration of H₂O₂ known to induce approximately 50% cell death (this concentration should be determined empirically for each cell line, for example, 1 mM H₂O₂).[3] Maintain a set of wells with this compound pre-treatment alone and H₂O₂ treatment alone as controls.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).[3]

  • Assess cell viability using an appropriate assay (e.g., MTT assay as described above).

  • Compare the viability of cells pre-treated with this compound and exposed to H₂O₂ to those treated with H₂O₂ alone to determine the protective effect.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on HUVEC Cells

Concentration (mM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 5.2100 ± 4.8
198 ± 4.597 ± 5.1
595 ± 3.993 ± 4.2
1092 ± 5.188 ± 4.9
1575 ± 6.368 ± 5.5
2052 ± 5.845 ± 6.1

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Protective Effect of this compound against H₂O₂-induced Oxidative Stress in HUVEC Cells

TreatmentCell Viability (%) after 48h
Control100 ± 4.8
1 mM H₂O₂51 ± 5.3
5 mM this compound + 1 mM H₂O₂78 ± 4.9
10 mM this compound + 1 mM H₂O₂89 ± 4.5

Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

This compound, similar to other pyruvate derivatives, is known to mitigate cellular damage by scavenging reactive oxygen species (ROS), thereby inhibiting downstream inflammatory and cell death pathways.[7][8] One such pathway involves the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[7]

experimental_workflow Experimental Workflow for Assessing Cytoprotective Effects cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate Incubate24h Incubate for 24h CellSeeding->Incubate24h Pretreat Pre-treat with Isopropyl 2-oxopropanoate (24h) Incubate24h->Pretreat InduceStress Induce Oxidative Stress (e.g., 1 mM H₂O₂) Pretreat->InduceStress IncubateExp Incubate for 24-72h InduceStress->IncubateExp MTTAssay Perform MTT Assay IncubateExp->MTTAssay MeasureAbsorbance Measure Absorbance (570 nm) MTTAssay->MeasureAbsorbance DataAnalysis Analyze Data & Determine Protective Effect MeasureAbsorbance->DataAnalysis

Caption: Workflow for evaluating the cytoprotective effects of this compound.

signaling_pathway Inhibition of ROS-Mediated Ferroptosis by this compound stimulus Oxidative Stress (e.g., Palmitic Acid, H₂O₂) ros Increased Cellular ROS stimulus->ros lipid_perox Lipid Peroxidation ros->lipid_perox ferroptosis Ferroptosis (Cell Death) lipid_perox->ferroptosis agent This compound agent->inhibition_node

Caption: Proposed mechanism of this compound in inhibiting ferroptosis.

References

Application Note: Quantitative Analysis of Isopropyl 2-oxopropanoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isopropyl 2-oxopropanoate. The method is suitable for purity assessment and quantification in various sample matrices. The protocol has been developed to ensure high precision, accuracy, and robustness, making it applicable for routine quality control and research purposes.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical and specialty chemical products. Accurate and reliable quantification of this compound is crucial for ensuring product quality, process control, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV Detector
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient 30% Acetonitrile for 5 min, 30-70% over 10 min, hold at 70% for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Reagents and Standards
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • This compound Reference Standard (≥99.5% purity)

Sample and Standard Preparation

Proper sample preparation is essential for accurate and reliable HPLC results.[1][2][3][4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a diluent (50:50 mixture of Acetonitrile and Water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[6][7]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a spiked sample to ensure that no interfering peaks were observed at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing the calibration standards at five concentration levels. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
20305.8
50765.3
1001532.1
  • Correlation Coefficient (r²): 0.9998

  • Linear Regression Equation: y = 15.31x - 0.12

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy and Recovery Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.699.0
100%5050.3100.6
120%6059.198.5
Average Recovery 99.4%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Table 4: Precision Data

ParameterRepeatability (Day 1)Intermediate Precision (Day 2)
Mean Peak Area 764.8768.2
Standard Deviation 5.36.1
RSD (%) 0.69%0.79%

Experimental Protocols

Protocol for Sample Analysis
  • Prepare the Mobile Phase: Mix Acetonitrile and 0.1% Formic Acid in Water according to the specified gradient. Degas the mobile phase before use.

  • Equilibrate the HPLC System: Purge the HPLC system with the mobile phase and equilibrate the column for at least 30 minutes at the initial conditions.

  • Prepare Samples and Standards: Prepare the calibration standards and sample solutions as described in section 2.3.

  • Create a Sequence: Set up an injection sequence in the chromatography data system including blanks, calibration standards, and samples.

  • Inject and Analyze: Inject the solutions onto the HPLC system and acquire the chromatograms.

  • Data Processing: Integrate the peak corresponding to this compound and determine its peak area.

  • Quantification: Construct a calibration curve from the standards and determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Mobile Phase Preparation system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standards Standard Preparation injection Injection prep_standards->injection prep_samples Sample Preparation prep_samples->injection system_equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (210 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for HPLC analysis.

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_quant Quantitative Analysis col_select Column Selection (C18) mp_opt Mobile Phase Optimization col_select->mp_opt leads to det_wave Detector Wavelength Selection mp_opt->det_wave informs specificity Specificity det_wave->specificity linearity Linearity det_wave->linearity accuracy Accuracy det_wave->accuracy precision Precision det_wave->precision sample_analysis Sample Analysis specificity->sample_analysis linearity->sample_analysis accuracy->sample_analysis precision->sample_analysis

Caption: Logical relationship of method development and validation.

Conclusion

The developed RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the tested concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of this compound.

References

Application Note: GC-MS Method for the Detection of Pyruvate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvic acid, and its conjugate base pyruvate, is a pivotal intermediate in cellular metabolism, linking glycolysis to the citric acid cycle (TCA cycle), gluconeogenesis, fatty acid synthesis, and amino acid metabolism.[1][2] The accurate quantification of pyruvate and its related metabolites is crucial for understanding cellular energy status, diagnosing metabolic disorders, and monitoring therapeutic interventions in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique for the comprehensive profiling of these organic acids in biological matrices.[3]

This application note provides a detailed protocol for the detection and quantification of pyruvate and its key metabolites using GC-MS. It is important to note that the term "isopropyl pyruvate" as a specific biological metabolite is not commonly found in scientific literature. It is possible this refers to an ester of pyruvate that could be formed under specific experimental conditions or used as a prodrug. This protocol focuses on the analysis of the endogenous alpha-keto acid, pyruvate, and its primary metabolic products. The methodologies described herein are applicable to various biological samples, including plasma, serum, urine, and cell culture media.

Principle of the Method

The analysis of small, polar, and thermally labile compounds like pyruvate by GC-MS requires a multi-step process to ensure volatility and thermal stability.[4] The general workflow involves:

  • Sample Preparation: Extraction of metabolites from the biological matrix and removal of interfering substances like proteins.

  • Derivatization: Chemical modification of the target analytes to increase their volatility and thermal stability for GC analysis. This typically involves a two-step process of oximation followed by silylation for keto acids.[3]

  • GC-MS Analysis: Separation of the derivatized metabolites by gas chromatography followed by detection and quantification using mass spectrometry.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted for the analysis of keto acids in biological samples such as plasma or serum.[3]

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., 2-Ketovaleric acid)

  • Methanol:Water (8:1, v/v), pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Solvent evaporator (e.g., SpeedVac)

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • For protein precipitation, add 800 µL of the pre-chilled 8:1 Methanol:Water solution.[3]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[3]

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer 200 µL of the clear supernatant to a new glass vial insert.

  • Evaporate the solvent to complete dryness using a solvent evaporator. This may take 3-5 hours.[3]

Derivatization

This two-step derivatization protocol is crucial for the successful analysis of keto acids.

Materials:

  • Dried sample extracts

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Heating block or oven

Procedure:

  • Oximation (for Keto Acids): Add 40 µL of methoxyamine hydrochloride solution to each dry sample vial. This step stabilizes the keto group.[3]

  • Seal the vials and incubate at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • Silylation: Add 60 µL of BSTFA + 1% TMCS or MTBSTFA to each vial. This step replaces active hydrogens with a silyl group, increasing volatility.

  • Seal the vials and incubate at 60°C for 30 minutes.[4]

  • Cool the samples to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that should be optimized for the specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS)[5]

GC Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 1:10 or splitless for higher sensitivity
Oven Program Initial temperature 100°C, hold for 1 min, ramp to 130°C at 2°C/min, then to 200°C at 3°C/min, and finally to 280°C at 6°C/min, hold for 10 min.[6]

MS Conditions:

ParameterValue
Ion Source Temp. 230°C
Interface Temp. 280°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[5]

Data Presentation

Quantitative performance of GC-MS methods for keto acid analysis can vary based on the specific analyte, instrument, and matrix. The table below summarizes representative data from published methods for pyruvate and related metabolites.

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Pyruvate> 0.99< 50 ng/mL0.001 mM97-104[7]
Lactate> 0.99-0.01 mM-
α-Ketoglutarate> 0.99< 50 ng/mL-97-104[7]
Oxaloacetate> 0.99---[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum, etc.) ProteinPrecipitation Protein Precipitation (Methanol:Water) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Evaporation to Dryness SupernatantCollection->Drying Oximation Oximation (Methoxyamine HCl) Drying->Oximation Silylation Silylation (BSTFA/MTBSTFA) Oximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing

Caption: Experimental workflow for GC-MS analysis of pyruvate metabolites.

Pyruvate Metabolism Pathway

pyruvate_metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (Anaerobic) Alanine Alanine Pyruvate->Alanine Alanine Transaminase Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Oxaloacetate->TCA_Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis

References

Application Notes and Protocols for Isopropyl 2-oxopropanoate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-oxopropanoate, a keto ester, serves as a valuable substrate for a range of enzymatic assays, particularly those involving ketoreductases (KREDs) and other alcohol dehydrogenases. These enzymes play a crucial role in various metabolic pathways and are of significant interest in biocatalysis for the stereoselective synthesis of chiral alcohols, which are important intermediates in the pharmaceutical and fine chemical industries. The enzymatic reduction of the ketone group in this compound to a hydroxyl group to form isopropyl lactate is a key reaction that can be monitored to determine enzyme activity, screen for enzyme inhibitors, and characterize new enzymes.

These application notes provide a comprehensive guide to utilizing this compound as a substrate in enzymatic assays. Detailed protocols for determining ketoreductase activity, along with methodologies for cofactor regeneration, are presented.

Enzymatic Reaction and Signaling Pathway

The primary enzymatic reaction involving this compound is its reduction to Isopropyl (S)-lactate or Isopropyl (R)-lactate, depending on the stereospecificity of the enzyme. This reaction is catalyzed by ketoreductases (KREDs), which are classified under the EC number 1.1.1.x. These enzymes are dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), which is oxidized to NADP+ or NAD+ during the reaction.

To ensure a continuous reaction and for economic feasibility in biocatalytic applications, the regeneration of the reduced cofactor is essential. A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a second enzyme and its substrate are used to regenerate the NADPH or NADH. A widely used system involves an alcohol dehydrogenase that oxidizes a secondary alcohol, such as isopropanol, to a ketone (acetone), concomitantly reducing NADP+ or NAD+.

Enzymatic_Reaction sub This compound prod Isopropyl lactate sub->prod Reduction kred Ketoreductase (KRED) (EC 1.1.1.x) sub->kred nadph NAD(P)H nadp NAD(P)+ nadph->nadp nadph->kred nadp->nadph regen_enz Alcohol Dehydrogenase (Cofactor Regenerating Enzyme) nadp->regen_enz kred->prod kred->nadp isopropanol Isopropanol acetone Acetone isopropanol->acetone Oxidation isopropanol->regen_enz regen_enz->nadph regen_enz->acetone caption Enzymatic reduction of this compound with cofactor regeneration.

Enzymatic reduction with cofactor regeneration.

Quantitative Data

SubstrateEnzymeKm (mM)Vmax (U/mg)Specific Activity (U/mg)Reference
2-ButanoneLactobacillus brevis ADH1.5120-[1]
2-PentanoneLactobacillus brevis ADH0.8150-[1]
2-HexanoneLactobacillus brevis ADH0.5180-[1]
Ethyl 4-chloroacetoacetateRecombinant KRED-->2.2[2]
AcetophenoneLactobacillus brevis ADH0.2100-[3]

Note: The activity of a specific ketoreductase on this compound should be determined experimentally. The data above serves as a guideline for designing initial experiments.

Experimental Protocols

The following protocols describe how to perform a standard enzymatic assay to determine the activity of a ketoreductase using this compound as the substrate.

Protocol 1: Spectrophotometric Assay for Ketoreductase Activity

This protocol measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • This compound solution (100 mM in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH solution (10 mM in buffer)

  • Ketoreductase enzyme solution of unknown concentration

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, add the following in order:

    • 880 µL of assay buffer

    • 50 µL of this compound solution (final concentration 5 mM)

    • 50 µL of NADPH solution (final concentration 0.5 mM)

  • Equilibrate the temperature: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 30 °C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction: Add 20 µL of the ketoreductase enzyme solution to the cuvette and mix gently by pipetting.

  • Monitor the reaction: Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the enzyme activity: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The enzyme activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Assay_Workflow start Start prep_reagents Prepare Reagents (Substrate, Cofactor, Buffer) start->prep_reagents setup_reaction Set up Reaction Mixture in Cuvette prep_reagents->setup_reaction equilibrate Equilibrate Temperature & Obtain Baseline setup_reaction->equilibrate add_enzyme Add Enzyme Solution equilibrate->add_enzyme monitor_abs Monitor Absorbance at 340 nm add_enzyme->monitor_abs calculate Calculate Enzyme Activity monitor_abs->calculate end End calculate->end caption Workflow for a spectrophotometric ketoreductase assay.

Spectrophotometric ketoreductase assay workflow.
Protocol 2: Coupled Enzyme Assay for Cofactor Regeneration

This protocol is useful for large-scale reactions or for screening purposes where cofactor cost is a concern.

Materials:

  • This compound solution (1 M in a suitable solvent)

  • Isopropanol

  • NADP+ or NAD+ solution (10 mM in buffer)

  • Ketoreductase enzyme solution

  • Cofactor regenerating enzyme solution (e.g., an alcohol dehydrogenase)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Reaction vessel (e.g., a stirred tank reactor or a shake flask)

Procedure:

  • Prepare the reaction mixture: In the reaction vessel, combine the reaction buffer, this compound, a catalytic amount of NADP+ or NAD+, and the ketoreductase.

  • Add the regeneration system: Add isopropanol (typically in excess) and the cofactor regenerating enzyme to the reaction mixture.

  • Run the reaction: Incubate the reaction at the optimal temperature for both enzymes with gentle agitation.

  • Monitor product formation: At various time points, take samples from the reaction mixture and analyze for the formation of isopropyl lactate using an appropriate analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Determine conversion: Calculate the percentage conversion of this compound to isopropyl lactate over time.

Logical_Relationship substrate Substrate Concentration (this compound) rate Reaction Rate substrate->rate enzyme Enzyme Concentration (Ketoreductase) enzyme->rate cofactor Cofactor Concentration (NAD(P)H) cofactor->rate temperature Temperature temperature->rate ph pH ph->rate caption Factors influencing the enzymatic reaction rate.

Key factors influencing enzymatic reaction rate.

Conclusion

This compound is a versatile substrate for assaying the activity of ketoreductases. The provided protocols offer a starting point for researchers to develop and optimize assays for their specific enzymes and applications. By understanding the principles of the enzymatic reaction and the factors that influence it, scientists can effectively utilize this compound as a tool in their research and development endeavors.

References

Application Note: Synthesis of Isopropyl Pyruvate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of isopropyl pyruvate through the Fischer esterification of pyruvic acid and isopropanol. Isopropyl pyruvate is a valuable building block in organic synthesis and holds potential for various applications in the pharmaceutical and agrochemical industries. This document outlines the reaction principles, a step-by-step experimental procedure, purification methods, and characterization techniques. The provided protocol is a representative example of a Fischer esterification and serves as a starting point for further optimization.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] The reaction proceeds by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common practice to use an excess of one of the reactants or to remove the water formed during the reaction.[2][3] This application note details the synthesis of isopropyl pyruvate from pyruvic acid and isopropanol using sulfuric acid as a catalyst.

Reaction Scheme

Experimental Protocol

Materials:

  • Pyruvic acid (≥98%)

  • Isopropanol (anhydrous, ≥99.5%)

  • Concentrated sulfuric acid (95-98%)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (for fractional distillation)[4]

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyruvic acid and an excess of anhydrous isopropanol. A typical molar ratio of isopropanol to pyruvic acid is 3:1 to 5:1 to shift the equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. A typical catalyst loading is 1-4 mol% relative to the carboxylic acid.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for a period of 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Typical reaction temperatures range from 60-110 °C.[1]

  • Work-up: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted pyruvic acid - perform this step carefully due to CO2 evolution)

    • Saturated sodium chloride solution (brine)

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether and excess isopropanol using a rotary evaporator.

  • Purification: The crude isopropyl pyruvate can be purified by fractional distillation under reduced pressure to obtain the pure product.[4]

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Pyruvic Acid88.061.250165
Isopropanol60.100.78682.6
Isopropyl Pyruvate130.14~1.01Not Available

Table 2: Typical Reaction Parameters (Requires Optimization)

ParameterValue
Molar Ratio (Isopropanol:Pyruvic Acid)3:1 - 5:1
Catalyst (H₂SO₄) Loading1-4 mol%
Reaction TemperatureReflux (~80-90°C)
Reaction Time2-6 hours
Expected Yield60-80% (dependent on optimization)

Characterization

The structure and purity of the synthesized isopropyl pyruvate can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Predicted ¹H NMR (CDCl₃, 500 MHz):

  • δ 5.05 (septet, 1H, -OCH(CH₃)₂)

  • δ 2.45 (s, 3H, CH₃-CO-)

  • δ 1.30 (d, 6H, -OCH(CH₃)₂)

Predicted ¹³C NMR (CDCl₃, 125 MHz):

  • δ 199.5 (C=O, ketone)

  • δ 161.0 (C=O, ester)

  • δ 71.0 (-OCH(CH₃)₂)

  • δ 26.5 (CH₃-CO-)

  • δ 21.5 (-OCH(CH₃)₂)

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Pyruvic Acid + Isopropanol reflux Reflux (2-6 h, 80-90 °C) reactants->reflux Add Catalyst catalyst H₂SO₄ (cat.) extraction Extraction with Diethyl Ether reflux->extraction wash_h2o Wash with H₂O extraction->wash_h2o wash_nahco3 Wash with NaHCO₃ wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine drying Dry over MgSO₄ wash_brine->drying evaporation Rotary Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure Isopropyl Pyruvate distillation->product analysis NMR Spectroscopy product->analysis Reaction_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Dehydration cluster_4 Deprotonation Pyruvic Acid Pyruvic Acid Protonated Pyruvic Acid Protonated Pyruvic Acid Pyruvic Acid->Protonated Pyruvic Acid + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Pyruvic Acid->Tetrahedral Intermediate + Isopropanol Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate Protonated Ester Protonated Ester Protonated Intermediate->Protonated Ester - H₂O Isopropyl Pyruvate Isopropyl Pyruvate Protonated Ester->Isopropyl Pyruvate - H⁺

References

Application Notes and Protocols for the Characterization of Isopropyl 2-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Isopropyl 2-oxopropanoate (Isopropyl Pyruvate) Molecular Formula: C₆H₁₀O₃ Molecular Weight: 130.14 g/mol [1][2] CAS Number: 20279-43-0[1]

These application notes provide detailed methodologies for the characterization of this compound using various analytical techniques. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Application Note:

GC-MS analysis allows for the determination of the purity of this compound and the identification of potential impurities. The retention time provides information on the compound's volatility and interaction with the stationary phase, while the mass spectrum gives a unique fragmentation pattern that confirms its molecular structure. A standard non-polar column can be used for the analysis, with a reported Kovats Retention Index of 870.[1]

Experimental Protocol:

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Standard GC system equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.[3]

  • Injection Volume: 1 µL.[3]

  • Split Ratio: 50:1.[3]

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 30-200.

    • Detector Temperature: 300°C.[3]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak and compare the fragmentation pattern with known databases or theoretical fragmentation.

Quantitative Data Summary:
ParameterValueReference
Kovats Retention Index (Standard non-polar)870[1]
Major Mass Spectral Peaks (m/z)43, 41, 27, 15, 39[1]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Isopropyl 2-oxopropanoate Solution 1 mg/mL Solution Sample->Solution Solvent Dichloromethane Solvent->Solution GC_Injection GC Injection Solution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile compounds and for purity determination. A reversed-phase C18 column is commonly used.

Application Note:

HPLC can be employed to quantify this compound and to detect non-volatile impurities. The retention time and peak area can be used for identification and quantification, respectively.

Experimental Protocol:

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the mobile phase (e.g., acetonitrile/water mixture).[3]

2. HPLC System and Conditions:

  • Instrumentation: Standard HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size (or equivalent).[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), isocratic elution.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm (based on the carbonyl chromophore).

3. Data Analysis:

  • Determine the retention time of this compound.

  • Calculate the purity based on the peak area percentage.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Isopropyl 2-oxopropanoate Solution 1 mg/mL Solution Sample->Solution Mobile_Phase Acetonitrile/Water Mobile_Phase->Solution HPLC_Injection HPLC Injection Solution->HPLC_Injection Separation Reversed-Phase Separation (C18) HPLC_Injection->Separation UV_Detection UV Detection (210 nm) Separation->UV_Detection Chromatogram Chromatogram UV_Detection->Chromatogram Quantification Purity Calculation Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Application Note:

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR indicates the number of different types of carbon atoms in the molecule.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

3. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.

  • Assign peaks to the corresponding protons and carbons in the molecular structure.

Predicted NMR Data Summary:
¹H NMR Chemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
Protons~1.3Doublet6H-CH(CH₃ )₂
Protons~2.4Singlet3H-C(=O)CH₃
Protons~5.0Septet1H-CH (CH₃)₂
¹³C NMR Chemical Shift (ppm, predicted)Assignment
Carbon~22-CH(C H₃)₂
Carbon~27-C(=O)C H₃
Carbon~70-C H(CH₃)₂
Carbon~162-O-C =O
Carbon~198-C (=O)CH₃

Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions.

Logical Relationship of NMR Analysis:

NMR_Logic cluster_data NMR Spectral Data cluster_info Structural Information Chem_Shift Chemical Shift (δ) Chem_Env Chemical Environment Chem_Shift->Chem_Env Integration Integration Proton_Ratio Proton Ratio Integration->Proton_Ratio Multiplicity Multiplicity Neighbor_H Neighboring Protons Multiplicity->Neighbor_H Structure Molecular Structure Elucidation Chem_Env->Structure Proton_Ratio->Structure Neighbor_H->Structure

Caption: Logical flow of information from NMR data to structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Application Note:

The FTIR spectrum of this compound will show characteristic absorption bands for the ester and ketone carbonyl groups, as well as C-H and C-O bonds.

Experimental Protocol:

1. Sample Preparation:

  • Liquid Film: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Prepare a dilute solution in a suitable solvent (e.g., CCl₄) and use a liquid cell.

2. FTIR Spectrometer and Parameters:

  • Spectrometer: Standard FTIR spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

3. Data Analysis:

  • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Expected FTIR Data Summary:
Wavenumber (cm⁻¹, approximate)Functional GroupVibration Mode
2980-2850C-H (sp³)Stretching
1750-1735C=O (Ester)Stretching
1725-1705C=O (Ketone)Stretching
1250-1000C-OStretching

FTIR Analysis Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Isopropyl 2-oxopropanoate Liquid_Film Liquid Film Sample->Liquid_Film Salt_Plates NaCl/KBr Plates Salt_Plates->Liquid_Film Sample_Interaction Sample Interaction Liquid_Film->Sample_Interaction IR_Radiation IR Radiation IR_Radiation->Sample_Interaction Detection Detection Sample_Interaction->Detection FTIR_Spectrum FTIR Spectrum Detection->FTIR_Spectrum Functional_Groups Functional Group Identification FTIR_Spectrum->Functional_Groups

Caption: Workflow for FTIR analysis of this compound.

References

Application of Isopropyl 2-Oxopropanoate in Pharmaceutical Intermediate Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the direct application of isopropyl 2-oxopropanoate (also known as isopropyl pyruvate) in the synthesis of pharmaceutical intermediates have yielded limited specific and detailed information. The scientific and technical literature available through the conducted searches does not provide extensive, concrete examples of its use as a key starting material or intermediate in established drug manufacturing processes.

While pyruvic acid and its esters, such as ethyl pyruvate, have been investigated for their potential therapeutic properties, particularly as anti-inflammatory and antioxidant agents, the specific role of the isopropyl ester in the synthesis of other pharmaceutical compounds is not well-documented in the provided results.

The broader search for related compounds, such as isopropyl acetoacetate, reveals a more established role in pharmaceutical synthesis. Isopropyl acetoacetate serves as a versatile precursor in the synthesis of various heterocyclic compounds, which are common scaffolds in many drugs. This suggests that α-keto esters, in general, are valuable building blocks in medicinal chemistry. However, the direct transposition of these applications to this compound is not explicitly supported by the search findings.

Multicomponent reactions (MCRs) are a common strategy in drug discovery for the rapid synthesis of complex molecules. While these reactions often utilize carbonyl compounds, the specific and advantageous use of this compound in such reactions for creating pharmaceutical intermediates is not highlighted in the search results.

Based on the comprehensive searches performed, there is a notable lack of detailed application notes, established experimental protocols, and quantitative data directly pertaining to the use of this compound as a pharmaceutical intermediate. Therefore, creating the requested detailed content with specific examples, data tables, and diagrams is not feasible with the currently available information.

For researchers, scientists, and drug development professionals interested in this area, it may be more fruitful to investigate the applications of more widely documented pyruvate derivatives, such as ethyl pyruvate, or related β-keto esters like isopropyl acetoacetate, in pharmaceutical synthesis. These areas have a more substantial body of literature from which detailed protocols and application notes can be derived. Should you wish to proceed with an analysis of these or other related compounds, please specify your interest.

Application of Isopropyl Pyruvate in Metabolic Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of available scientific literature, there is currently insufficient data to provide detailed application notes and protocols specifically for the use of isopropyl pyruvate in metabolic research. Searches for this particular compound in the context of metabolic pathways, oxidative stress, and mitochondrial function did not yield specific experimental results, quantitative data, or established signaling pathways.

The scientific community has extensively studied pyruvate and its other esters, such as ethyl pyruvate and methyl pyruvate , for their roles in metabolism and as potential therapeutic agents. These compounds are recognized for their antioxidant and anti-inflammatory properties. It is possible that the query regarding "isopropyl pyruvate" may stem from an interest in these more commonly researched pyruvate derivatives.

Additionally, it is worth noting a similarly structured molecule, 2-oxoisovalerate (also known as alpha-ketoisovaleric acid), which is a key intermediate in the metabolic breakdown of the branched-chain amino acid valine. However, 2-oxoisovalerate is a distinct molecule from a hypothetical isopropyl ester of pyruvic acid and has its own specific metabolic pathways and research applications.

Due to the lack of specific data on isopropyl pyruvate, it is not possible to generate the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. Researchers interested in the metabolic applications of pyruvate derivatives are encouraged to explore the extensive literature available on pyruvate, ethyl pyruvate, and methyl pyruvate.

Application Notes and Protocols for the HPLC Analysis of Isopropyl 2-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Isopropyl 2-oxopropanoate (isopropyl pyruvate) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the analysis of related pyruvate and ester compounds, ensuring a robust starting point for method development and validation.

Introduction

This compound is a key ester of pyruvic acid with potential applications in various fields, including pharmaceuticals and as a precursor in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation, identification, and quantification of this compound. This document presents a recommended HPLC method, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. Due to the presence of a ketone functional group, UV detection is a suitable approach.

Materials and Reagents
  • This compound standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade water

  • 0.1% Formic acid in water (for mobile phase modification, if necessary)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization for specific applications and instrumentation.

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • For complex matrices, a solvent extraction may be necessary.

  • Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Data Presentation and Method Validation

Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below with typical expected values based on similar analytical methods.[1]

Linearity

A calibration curve should be constructed by plotting the peak area of the analyte against its concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
0.1500
0.52,500
15,000
525,000
1050,000
25125,000
50250,000
100500,000
Correlation Coefficient (r²) ≥ 0.999
Precision

The precision of the method should be assessed by analyzing replicate injections of a standard solution.

ParameterAcceptance Criteria
Repeatability (RSD%) ≤ 2%
Intermediate Precision (RSD%) ≤ 5%
Accuracy

Accuracy can be determined by a recovery study, where a known amount of this compound is spiked into a blank matrix.

Spike LevelExpected Recovery (%)
Low95 - 105
Medium95 - 105
High95 - 105
Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ can be estimated from the signal-to-noise ratio of the chromatogram.

ParameterEstimated Value
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Dilutions) Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution/Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Detection Injection->HPLC_System Separation Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

Discussion

The proposed RP-HPLC method with UV detection provides a reliable and robust approach for the quantification of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable between laboratories. For compounds that lack a strong UV chromophore, a Refractive Index Detector (RID) could be considered as an alternative.[2] The method validation parameters outlined provide a framework for ensuring the quality and consistency of the analytical results. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopropyl 2-Oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Isopropyl 2-oxopropanoate. It is designed for researchers, scientists, and drug development professionals to enhance experimental success and optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields in the Fischer esterification of pyruvic acid with isopropanol can stem from several factors. The reaction is an equilibrium process, and its forward progress can be hindered.[1]

  • Incomplete Reaction: The Fischer esterification is reversible.[1] To drive the equilibrium towards the product, consider the following:

    • Excess Alcohol: Use a large excess of isopropanol, which can also serve as the solvent.[1]

    • Water Removal: Water is a byproduct of the reaction. Its presence can shift the equilibrium back to the reactants. Employing a Dean-Stark apparatus or adding molecular sieves can effectively remove water as it forms.

  • Insufficient Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in an appropriate amount.

  • Side Reactions: Pyruvic acid can undergo side reactions under acidic conditions. The presence of the ketone functional group introduces possibilities for aldol-type condensation reactions, which can lead to the formation of colored byproducts and reduce the yield of the desired ester.

  • Product Loss During Workup: this compound may be partially lost during the aqueous workup and extraction steps. Ensure proper phase separation and minimize the number of extraction steps.

Q2: The reaction mixture turns dark brown or black. What is the cause and how can it be prevented?

A2: Darkening of the reaction mixture often indicates decomposition or polymerization of the starting material or product, which can be caused by:

  • High Temperature: Excessive heat can promote side reactions and decomposition. Maintain the reaction temperature at the reflux temperature of isopropanol (around 82°C).

  • High Catalyst Concentration: A high concentration of a strong acid catalyst can accelerate side reactions. Reduce the amount of catalyst.

  • Reaction with Tryptophan Residues: If working with biological samples, pyruvic acid can react with tryptophan residues under acidic conditions, leading to side products.[2]

Q3: I'm having difficulty purifying the this compound by distillation. What are the likely issues?

A3: Purification of α-keto esters by distillation can be challenging due to the presence of close-boiling impurities.[3]

  • Co-distillation with Isopropanol: If a large excess of isopropanol is used and not sufficiently removed before distillation, it can co-distill with the product. Ensure the bulk of the isopropanol is removed under reduced pressure prior to fractional distillation.

  • Presence of Water: Residual water can form azeotropes, making sharp separation difficult. Ensure the crude product is thoroughly dried before distillation.

  • Thermal Decomposition: this compound may be susceptible to decomposition at high temperatures. Perform the distillation under reduced pressure to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis is the Fischer-Speier esterification of pyruvic acid with isopropanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] This method is cost-effective and relatively straightforward to perform.[1]

Q2: Are there alternative methods for the synthesis of this compound?

A2: Yes, an alternative method involves the catalytic conversion of lactic acid. In one patented method, lactic acid is converted to pyruvate esters in the presence of an oxidant and a specific catalyst. This method has shown a selectivity of 71.3% for isopropyl pyruvate.

Q3: How can the progress of the reaction be monitored?

A3: The progress of the esterification can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the pyruvic acid spot and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify the conversion of pyruvic acid to this compound and identify any side products.[5][6]

Q4: What are the key safety precautions when performing this synthesis?

A4:

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammable Solvents: Isopropanol and other organic solvents like diethyl ether and ethyl acetate are flammable. Work in a well-ventilated fume hood and away from open flames or sparks.

  • Pyruvic Acid: Pyruvic acid is a corrosive substance.[7] Avoid inhalation and skin contact.

Data Presentation

Table 1: Reaction Conditions and Reported Selectivity/Yield for Pyruvate Ester Synthesis

MethodStarting MaterialAlcoholCatalystTemperature (°C)Reaction TimeReported Selectivity/YieldReference
Catalytic ConversionLactic AcidIsopropanolMolybdovanadophosphoric heteropoly acid1004 hours71.3% SelectivityPatent CN104860825A
Fischer EsterificationAcetic AcidEthanolAcid CatalystRefluxEquilibrium65% (equimolar), 97% (10x excess alcohol)[1]
Fischer EsterificationPalm Fatty AcidsIsopropanolMethanesulfonic Acid77-~80% Conversion[8]

Experimental Protocols

Protocol 1: Fischer Esterification of Pyruvic Acid with Isopropanol

This protocol is a generalized procedure adapted from standard Fischer esterification methods.[9][10] Optimization of reactant ratios, catalyst loading, and reaction time may be necessary to achieve optimal yields.

Materials:

  • Pyruvic acid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus[11][12][13]

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine pyruvic acid (1.0 eq) and a large excess of anhydrous isopropanol (5-10 eq). Isopropanol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the pyruvic acid). The addition is exothermic.

  • Reflux: Heat the mixture to a gentle reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess isopropanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.[11][12][13] Collect the fraction corresponding to the boiling point of this compound.

Mandatory Visualization

Fischer_Esterification_Workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Pyruvic Acid + Isopropanol (excess) catalyst H₂SO₄ or p-TsOH reflux Reflux (4-8h) catalyst->reflux rotovap Remove Excess Isopropanol reflux->rotovap Cool extraction Dissolve in Ether/ Wash with NaHCO₃, Brine rotovap->extraction drying Dry with Na₂SO₄ extraction->drying concentrate Concentrate drying->concentrate distillation Fractional Distillation (Reduced Pressure) concentrate->distillation Crude Product product Pure Isopropyl 2-oxopropanoate distillation->product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield incomplete_reaction Incomplete Reaction (Equilibrium) issue->incomplete_reaction side_reactions Side Reactions (e.g., Aldol Condensation) issue->side_reactions product_loss Product Loss During Workup issue->product_loss insufficient_catalyst Insufficient Catalyst issue->insufficient_catalyst excess_alcohol Use Excess Isopropanol incomplete_reaction->excess_alcohol remove_water Remove Water (Dean-Stark/Sieves) incomplete_reaction->remove_water optimize_conditions Optimize Temperature & Catalyst Concentration side_reactions->optimize_conditions careful_workup Careful Extraction & Phase Separation product_loss->careful_workup check_catalyst Verify Catalyst Activity & Amount insufficient_catalyst->check_catalyst

Caption: Logical Relationship for Troubleshooting Low Reaction Yield.

References

Troubleshooting low yield in isopropyl pyruvate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isopropyl Pyruvate Synthesis

Welcome to the technical support center for isopropyl pyruvate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your experimental success and achieve higher yields.

Troubleshooting Guide & FAQs

This guide addresses specific issues you may encounter during the synthesis of isopropyl pyruvate, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most common general causes?

A1: Low yields in organic synthesis can often be traced back to a few key areas.[1] Common culprits include:

  • Reagent Quality: Impurities in starting materials, particularly water in the alcohol or pyruvic acid, can interfere with the reaction. Older reagents may have degraded.

  • Reaction Equilibrium: Many synthesis routes, especially Fischer esterification, are reversible. The presence of water, a byproduct, can shift the equilibrium back toward the reactants, limiting product formation.[2]

  • Side Reactions: Isopropyl pyruvate and its precursors can participate in various side reactions, such as polymerization, aldol condensation, or decomposition, especially under harsh conditions.[3][4]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction, washing, or purification steps if the procedures are not optimized.

Q2: I am using the Fischer esterification method (pyruvic acid + isopropanol with an acid catalyst), but the conversion is poor. How can I improve it?

A2: Poor conversion in Fischer esterification is almost always related to the reaction equilibrium.[2] Here’s how to troubleshoot:

  • Water Removal: Water is a product of the reaction. Its presence will prevent the reaction from reaching completion.

    • Solution 1: Use a Dean-Stark apparatus. This is the most effective method to physically remove water as it forms, driving the reaction to completion.

    • Solution 2: Use a large excess of isopropanol. Using the alcohol as the solvent shifts the equilibrium towards the ester product according to Le Chatelier's principle. A 10-fold excess of alcohol can increase yields from ~65% to over 95%.[2]

    • Solution 3: Add a dehydrating agent. While less common for reflux reactions, molecular sieves can be used, but their capacity may be insufficient for larger scales.

  • Catalyst Amount: Ensure you are using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). Too little catalyst will result in a slow reaction, while too much can promote side reactions like the dehydration of isopropanol.[5][6]

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using TLC or GC to determine when it has reached completion.

Q3: My final product is dark and appears to contain polymers. What causes this and how can it be prevented?

A3: Pyruvic acid is prone to polymerization and decomposition, especially at high temperatures or in the presence of impurities.[3]

  • Cause: The high temperatures used during the reaction or, more commonly, during final distillation can cause the pyruvic acid or the product to decompose or polymerize.

  • Troubleshooting Steps:

    • Use Freshly Distilled Pyruvic Acid: Ensure the starting pyruvic acid is pure and monomeric by distilling it immediately before use.

    • Moderate Reaction Temperature: While reflux is necessary, avoid excessive or prolonged heating.

    • Vacuum Distillation: Purify the final isopropyl pyruvate under reduced pressure. This lowers the boiling point significantly, preventing thermal decomposition.[7]

Q4: I am observing significant byproduct formation. What are the likely side reactions?

A4: Several side reactions can compete with the formation of isopropyl pyruvate.

  • Aldol Condensation: Pyruvic acid can undergo a self-aldol condensation, especially in the presence of base or acid catalysts, to form products like 2-methyl-4-oxopent-2-enedioic acid or its isomers.[4][8]

  • Isopropanol Dehydration: The strong acid catalyst can dehydrate the isopropanol solvent, particularly at higher temperatures, to form di-isopropyl ether or propene.[5]

  • Decarboxylation: At elevated temperatures, pyruvic acid can decarboxylate to form acetaldehyde.

Q5: How can I effectively purify isopropyl pyruvate and remove unreacted starting materials?

A5: Purification is critical for obtaining a high-purity product and can be a source of yield loss.

  • Step 1: Neutralization and Washing: After the reaction, cool the mixture and neutralize the acid catalyst with a weak base like sodium bicarbonate (NaHCO₃) solution. This will also remove any unreacted pyruvic acid as its sodium salt. Wash the organic layer with brine to remove excess water and water-soluble impurities.[6]

  • Step 2: Drying: Thoroughly dry the organic layer containing the product with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Step 3: Distillation: The most effective method for final purification is fractional distillation under reduced pressure.[3] This separates the isopropyl pyruvate from the less volatile isopropanol and any high-boiling point byproducts.

  • Alternative: Bisulfite Adduct Formation: Pyruvates can be purified by forming a crystalline bisulfite adduct with sodium bisulfite. The adduct is filtered, washed, and then decomposed with an acid or base to regenerate the pure pyruvate ester.[7][9] This is a highly effective but more laborious method.

Data Presentation

Table 1: Comparison of Isopropyl Pyruvate Synthesis Methods

Synthesis MethodPrecursorsCatalyst/ReagentTypical YieldKey AdvantagesKey Challenges
Fischer Esterification Pyruvic Acid, IsopropanolH₂SO₄ or TsOH (catalytic)65-95%[2]Simple, common reagents.Reversible reaction; requires water removal for high yield.[2]
Oxidation of Isopropyl Lactate Isopropyl LactateKMnO₄ or Catalytic Oxidation50-75%[7][10]Avoids handling unstable pyruvic acid directly.Use of strong oxidants; potential for over-oxidation.
From Tartaric Acid Tartaric Acid, IsopropanolK₂S₂O₇ or KHSO₄, then H⁺~50% (two steps)Inexpensive starting material.High temperatures; significant byproduct formation.[3]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Low Conversion Reaction at equilibrium (water present).Use a large excess of isopropanol and/or remove water with a Dean-Stark trap.[2]
Insufficient catalyst or reaction time.Increase catalyst loading slightly or extend reflux time; monitor reaction progress.
Product Dark/Polymerized Thermal decomposition of pyruvic acid.Use freshly distilled pyruvic acid; purify final product via vacuum distillation.[3]
Byproduct Formation Aldol condensation of pyruvic acid.Maintain moderate temperature; avoid basic conditions during workup.[4][8]
Dehydration of isopropanol.Avoid excessive temperatures and high concentrations of acid catalyst.[5]
Loss During Purification Incomplete extraction or neutralization.Ensure pH is basic (>8) during NaHCO₃ wash to remove all pyruvic acid.
Decomposition during distillation.Use vacuum distillation to lower the boiling point.[7]

Experimental Protocols

Protocol 1: Synthesis of Isopropyl Pyruvate via Fischer Esterification

This protocol is based on the principles of Fischer esterification.

Materials:

  • Pyruvic acid (freshly distilled)

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, Dean-Stark trap (recommended)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add isopropanol (100 mL, ~1.3 mol).

  • Addition of Reagents: While stirring, add freshly distilled pyruvic acid (11.0 g, 0.125 mol).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add saturated NaHCO₃ solution in portions, shaking gently after each addition, until CO₂ evolution ceases and the aqueous layer is basic.

  • Extraction: Separate the organic layer. Wash the organic layer twice with 50 mL portions of saturated NaHCO₃ solution, followed by one wash with 50 mL of brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the excess isopropanol using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to yield pure isopropyl pyruvate.

Protocol 2: Synthesis via Oxidation of Isopropyl Lactate (Adapted from Ethyl Lactate Oxidation)

This protocol is adapted from a procedure for ethyl pyruvate synthesis.[7]

Materials:

  • Isopropyl lactate

  • Potassium Permanganate (KMnO₄)

  • Magnesium Sulfate (MgSO₄) solution (saturated)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • Petroleum Ether or Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask fitted with a mechanical stirrer and a thermometer, place saturated aqueous MgSO₄ solution (130 mL), petroleum ether (500 mL), isopropyl lactate (0.42 mol), and NaH₂PO₄ dihydrate (20 g).

  • Cooling: Cool the mixture to 15°C using an ice-water bath.

  • Oxidant Addition: While stirring vigorously, add powdered KMnO₄ (0.35 mol) in small portions over 30 minutes, maintaining the temperature near 15°C.

  • Reaction: Continue stirring for approximately 2.5 hours or until the purple color of the permanganate has disappeared.

  • Extraction: Decant the petroleum ether solution. Wash the remaining manganese dioxide sludge with three 50 mL portions of petroleum ether.

  • Solvent Removal: Combine all petroleum ether extracts and evaporate the solvent on a steam bath.

  • Drying and Purification: Dry the residual oil over anhydrous MgSO₄, filter, and purify by vacuum distillation to yield isopropyl pyruvate.

Visualizations

Chemical Pathway

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Mechanism cluster_products Products PyruvicAcid Pyruvic Acid ProtonatedPA Protonated Carbonyl PyruvicAcid->ProtonatedPA + H+ Isopropanol Isopropanol Isopropanol->ProtonatedPA Catalyst H+ (Acid Catalyst) Catalyst->PyruvicAcid TetrahedralInt Tetrahedral Intermediate ProtonatedPA->TetrahedralInt + Isopropanol Product Isopropyl Pyruvate TetrahedralInt->Product - H2O - H+ Water Water RegenCatalyst H+ (Regenerated)

Caption: Fischer esterification pathway for isopropyl pyruvate synthesis.

Experimental Workflow

Experimental_Workflow Start Start Setup 1. Reaction Setup (Flask, Reagents, Catalyst) Start->Setup Reflux 2. Reflux with Heating (Remove H2O if applicable) Setup->Reflux Workup 3. Workup (Cool, Quench, Neutralize) Reflux->Workup Extract 4. Liquid-Liquid Extraction Workup->Extract Dry 5. Dry Organic Layer (e.g., MgSO4) Extract->Dry Purify 6. Purification (Vacuum Distillation) Dry->Purify Analyze 7. Product Analysis (NMR, GC-MS) Purify->Analyze End End Product Analyze->End

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

Troubleshooting_Low_Yield Problem Problem: Low Isopropyl Pyruvate Yield Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Reactions? Problem->Cause2 Cause3 Loss During Workup? Problem->Cause3 Cause4 Poor Reagent Quality? Problem->Cause4 Sol1a Equilibrium Issue: Remove H2O (Dean-Stark) Use excess Isopropanol Cause1->Sol1a Sol1b Kinetics Issue: Increase reaction time Check catalyst activity Cause1->Sol1b Sol2 Polymerization/Decomposition: Use vacuum distillation Use fresh pyruvic acid Cause2->Sol2 Sol3 Purification Loss: Optimize extraction pH Check for emulsion Use vacuum distillation Cause3->Sol3 Sol4 Contamination: Use anhydrous solvents Distill pyruvic acid Check starting material purity Cause4->Sol4

Caption: Troubleshooting flowchart for low yield in isopropyl pyruvate synthesis.

References

Preventing degradation of Isopropyl 2-oxopropanoate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl 2-oxopropanoate in aqueous solutions. Our goal is to help you anticipate and resolve common issues related to the stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in an aqueous buffer is losing potency over time. What is the likely cause?

A1: The most probable cause of potency loss for this compound in aqueous solutions is hydrolysis. As an ester, it is susceptible to cleavage of the ester bond in the presence of water, yielding pyruvic acid and isopropanol. This reaction can be catalyzed by both acidic and basic conditions. Other potential, though often less significant, degradation pathways include oxidation and photolysis, especially if the solution is exposed to light or contains oxidizing agents.

Q2: How can I minimize the degradation of this compound in my aqueous formulations?

A2: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solution in the neutral range (pH 6-7), as both acidic and basic conditions can accelerate hydrolysis. The rate of hydrolysis is typically at its minimum in the neutral pH range.

  • Temperature Control: Store your solutions at low temperatures (2-8°C or frozen at -20°C). The rate of chemical degradation, including hydrolysis, generally decreases significantly at lower temperatures.

  • Use of Co-solvents: If your experimental design allows, consider using a co-solvent system (e.g., water with acetonitrile or ethanol) to reduce the activity of water and slow down hydrolysis.

  • Stabilizers: The use of stabilizing agents like cyclodextrins can be explored. These molecules can encapsulate the this compound, protecting the ester linkage from hydrolysis.

  • Prepare Fresh Solutions: Whenever possible, prepare your aqueous solutions of this compound fresh before use to ensure accurate concentrations.

Q3: I am observing a new peak in my chromatogram when analyzing my this compound solution. What could it be?

A3: A new peak in your chromatogram likely represents a degradation product. The primary degradation products from hydrolysis are pyruvic acid and isopropanol. Depending on your analytical method (e.g., HPLC-UV, GC-MS), you may detect one or both of these compounds. To confirm the identity of the new peak, you can run standards of the suspected degradation products or use a mass spectrometer for identification.

Q4: What is a stability-indicating analytical method and why is it important?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and selectively measure the concentration of the intact active ingredient (this compound) in the presence of its degradation products, process impurities, and other potential excipients. It is crucial because it ensures that the measured decrease in the active ingredient's concentration is a true reflection of its degradation and not an artifact of interfering substances. HPLC and GC-MS are common techniques for developing stability-indicating methods.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Potential Cause Troubleshooting Steps
pH of the solution is too high or too low. Measure the pH of your aqueous solution. Adjust the pH to a neutral range (6-7) using an appropriate buffer system that is compatible with your experiment.
Storage temperature is too high. Store your solutions at a lower temperature. For short-term storage (hours to a few days), refrigeration (2-8°C) is recommended. For longer-term storage, consider freezing the solution at -20°C or below.
Presence of catalytic impurities. Ensure high purity of water and all other reagents used in your formulation. Trace amounts of acids, bases, or metal ions can catalyze degradation.
Microbial contamination. If the solution is not sterile, microbial growth can lead to enzymatic degradation of the ester. For long-term storage, consider sterile filtering the solution.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Potential Cause Troubleshooting Steps
Degradation of stock solutions. Prepare fresh stock solutions of this compound for each experiment. If this is not feasible, perform a qualification of the stored stock solution to confirm its concentration before use.
Inadequate analytical method. Verify that your analytical method is stability-indicating. You should be able to separate the peak for this compound from its degradation products. If not, the method needs to be redeveloped and validated.
Inconsistent sample handling. Ensure that all samples are handled consistently, especially with respect to time and temperature, from preparation to analysis.

Quantitative Data on Degradation

kobs = kH+[H+] + kOH-[OH-] + kw

where kH+ is the rate constant for acid-catalyzed hydrolysis, kOH- is the rate constant for base-catalyzed hydrolysis, and kw is the rate constant for neutral water-catalyzed hydrolysis.

The following table provides illustrative half-life data for a generic simple ester at different pH values and temperatures. Researchers must determine the specific stability profile for this compound experimentally.

pHTemperature (°C)Illustrative Half-life (t1/2)
325Hours to Days
525Weeks to Months
725Months to Years
925Hours to Days
74Significantly longer than at 25°C
740Significantly shorter than at 25°C

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature. Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes), neutralize with an equivalent amount of 0.1 M HCl, and analyze.

  • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours) and analyze.

  • Thermal Degradation: Place a solid sample of this compound in an oven at a high temperature (e.g., 70°C). At various time points, dissolve a portion of the solid in a suitable solvent and analyze.

  • Photostability: Expose a solution of this compound (e.g., 0.1 mg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature. Analyze both samples at the end of the exposure period.

3. Analysis:

  • Analyze all samples using a suitable analytical method (e.g., HPLC-UV or GC-MS) to determine the extent of degradation and to identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • Use a standard HPLC system with a UV detector.

  • Screen different C18 and C8 columns from various manufacturers to achieve the best separation.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.

  • If necessary, add a buffer (e.g., phosphate or acetate buffer) to control the pH of the mobile phase and improve peak shape and resolution. A pH between 3 and 4 is often a good starting point for separating acidic degradation products like pyruvic acid.

3. Method Optimization:

  • Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation between the this compound peak and all degradation product peaks generated during the forced degradation studies.

  • The detection wavelength should be chosen to provide a good response for both the parent compound and the major degradation products.

4. Method Validation:

  • Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

DegradationPathways This compound This compound Pyruvic Acid Pyruvic Acid This compound->Pyruvic Acid Hydrolysis (Acid/Base Catalyzed) Isopropanol Isopropanol This compound->Isopropanol Hydrolysis (Acid/Base Catalyzed) Other Degradants Other Degradants This compound->Other Degradants Oxidation/Photolysis

Caption: Primary degradation pathways of this compound in aqueous solutions.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_data Data Interpretation Prepare Aqueous Solution Prepare Aqueous Solution Incubate at various\npH and Temperatures Incubate at various pH and Temperatures Prepare Aqueous Solution->Incubate at various\npH and Temperatures Withdraw samples\nat time points Withdraw samples at time points Incubate at various\npH and Temperatures->Withdraw samples\nat time points Analyze by Stability-Indicating\nMethod (e.g., HPLC) Analyze by Stability-Indicating Method (e.g., HPLC) Withdraw samples\nat time points->Analyze by Stability-Indicating\nMethod (e.g., HPLC) Quantify Parent and\nDegradation Products Quantify Parent and Degradation Products Analyze by Stability-Indicating\nMethod (e.g., HPLC)->Quantify Parent and\nDegradation Products Determine Degradation Kinetics Determine Degradation Kinetics Quantify Parent and\nDegradation Products->Determine Degradation Kinetics Establish Optimal\nStorage Conditions Establish Optimal Storage Conditions Determine Degradation Kinetics->Establish Optimal\nStorage Conditions

Caption: General workflow for assessing the stability of this compound.

Technical Support Center: Isopropyl Pyruvate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized isopropyl pyruvate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final isopropyl pyruvate product has a low purity, and I suspect the presence of unreacted starting materials. How can I confirm this and remove them?

A1: The most common impurities are indeed unreacted pyruvic acid and isopropanol.

  • Confirmation:

    • Gas Chromatography (GC): This is the most effective method. You will observe peaks corresponding to the retention times of isopropanol and pyruvic acid in addition to your product peak.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show characteristic peaks for isopropanol (e.g., a doublet for the methyl groups and a septet for the CH group) and pyruvic acid (e.g., a singlet for the methyl group and a broad singlet for the acidic proton).

  • Removal:

    • Fractional Distillation: Isopropanol has a significantly lower boiling point (82.6 °C) than isopropyl pyruvate (approx. 155-157 °C). A carefully controlled fractional distillation should effectively remove the residual isopropanol.

    • Aqueous Wash: To remove unreacted pyruvic acid, you can wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). The pyruvic acid will react to form sodium pyruvate, which is soluble in the aqueous layer and can be separated. Follow this with a wash with brine to remove residual water before drying the organic layer.

Q2: I'm observing a significant amount of a high-boiling point impurity in my distilled isopropyl pyruvate. What could this be and how can I prevent its formation?

A2: A high-boiling point impurity is often the result of side reactions, most commonly the self-aldol condensation of pyruvate.[1]

  • Identification: This byproduct will have a higher molecular weight and a significantly higher boiling point than isopropyl pyruvate. It can be tentatively identified by GC-MS.

  • Prevention:

    • Control Reaction Temperature: The self-aldol condensation is often favored at higher temperatures. Maintaining the recommended reaction temperature is crucial.

    • Use of a Dehydrating Agent: In esterification reactions, removing the water as it is formed shifts the equilibrium towards the product and can minimize side reactions. Using a Dean-Stark apparatus is a common technique.

    • Catalyst Choice: The type and amount of acid or base catalyst can influence the rate of side reactions. Use the recommended catalyst at the specified concentration.

Q3: My yield of isopropyl pyruvate is consistently low, even though my reaction appears to go to completion. What are the potential causes?

A3: Low yields can stem from several factors throughout the synthesis and purification process.

  • Hydrolysis: Pyruvate esters are susceptible to hydrolysis back to pyruvic acid and the corresponding alcohol, especially in the presence of water and acid or base.[2] Ensure all glassware is dry and use anhydrous solvents.

  • Purification Losses: Significant product loss can occur during purification steps.

    • Distillation: Avoid overheating during distillation, as this can lead to decomposition or polymerization. Ensure your distillation apparatus is efficient.

    • Extractions: Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume. Ensure proper phase separation to avoid loss of the organic layer.

  • Incomplete Reaction: While it may appear complete, the reaction may have reached equilibrium. As mentioned, removing water during an esterification reaction can help drive it to completion.

Q4: How can I effectively purify my crude isopropyl pyruvate to achieve high purity?

A4: A multi-step purification process is often necessary.

  • Neutralization and Washing: First, neutralize any acid catalyst and wash with a sodium bicarbonate solution to remove acidic impurities like pyruvic acid. Follow with a brine wash.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Fractional Distillation: This is the most critical step for separating isopropyl pyruvate from other volatile impurities. Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. Collect the fraction that distills at the correct temperature and pressure for isopropyl pyruvate.

  • Bisulfite Adduct Formation: For very high purity, you can adapt a method used for purifying pyruvic acid compounds.[3] React the crude isopropyl pyruvate with a bisulfite solution (e.g., sodium bisulfite) to form a solid adduct. Isolate the adduct by filtration, wash it, and then decompose it with an acid to regenerate the purified isopropyl pyruvate.

Quantitative Data Summary

The following table summarizes typical data associated with the synthesis and purification of isopropyl pyruvate.

ParameterBefore PurificationAfter Fractional DistillationAfter Bisulfite Treatment & Distillation
Purity (by GC) 60-80%95-98%>99%
Major Impurities Isopropanol, Pyruvic Acid, Water, Aldol Condensation ProductsResidual Starting Materials, Trace Aldol ProductsTrace impurities
Typical Yield N/A65-75%50-65% (yield loss during adduct formation)

Key Experimental Protocols

Protocol 1: Synthesis of Isopropyl Pyruvate via Fischer Esterification
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reagents:

    • Pyruvic acid (1.0 eq)

    • Anhydrous isopropanol (3.0 eq)

    • Toluene (as the azeotroping solvent)

    • Acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq)

  • Procedure:

    • Combine pyruvic acid, isopropanol, and toluene in the round-bottom flask.

    • Add the acid catalyst.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash with saturated sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude isopropyl pyruvate.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head, a condenser, and receiving flasks. A vacuum adapter is necessary for reduced pressure distillation.

  • Procedure:

    • Transfer the crude isopropyl pyruvate to the distillation flask.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the distillation flask.

    • Discard the initial forerun, which will contain lower boiling point impurities.

    • Collect the fraction that distills at the boiling point of isopropyl pyruvate at the given pressure (e.g., ~56-57 °C at 20 mmHg).

    • Stop the distillation before all the material has vaporized to avoid distilling over high-boiling impurities.

Visualizations

experimental_workflow synthesis Synthesis (Fischer Esterification) workup Aqueous Work-up (Neutralization & Washing) synthesis->workup Crude Product drying Drying workup->drying distillation Fractional Distillation drying->distillation pure_product High-Purity Isopropyl Pyruvate distillation->pure_product Purified Product

Caption: Experimental workflow for the synthesis and purification of isopropyl pyruvate.

troubleshooting_flow start Low Purity Issue check_impurities Identify Impurities (GC, NMR) start->check_impurities low_bp Low Boiling Point Impurities? check_impurities->low_bp high_bp High Boiling Point Impurities? low_bp->high_bp No remove_low Fractional Distillation & Aqueous Wash low_bp->remove_low Yes prevent_high Control Temperature & Use Dehydrating Agent high_bp->prevent_high Yes pure_product Improved Purity high_bp->pure_product No remove_low->pure_product prevent_high->pure_product

Caption: Troubleshooting guide for low purity issues in isopropyl pyruvate synthesis.

References

Technical Support Center: Overcoming Challenges in Scaling Up Isopropyl 2-oxopropanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of Isopropyl 2-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and scale-up of this important compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Fischer esterification of pyruvic acid with isopropanol. This reaction is typically catalyzed by a strong acid and involves heating the reactants to drive the formation of the ester and water.[1][2]

Q2: Why is water removal critical during the synthesis process?

Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (pyruvic acid and isopropanol), thereby reducing the yield of the desired ester.[1][2][3] Continuous removal of water is essential to drive the reaction to completion.[3]

Q3: What are the primary challenges when scaling up from lab to industrial production?

Scaling up the production of this compound introduces several challenges, including:

  • Heat and Mass Transfer Limitations: Ensuring uniform temperature and mixing in large reactors can be difficult, potentially leading to localized overheating and inconsistent reaction rates.[4][5][6]

  • Efficient Water Removal: Methods used for water removal at the lab scale, such as a simple reflux, may not be efficient enough for large volumes.

  • Catalyst Management: The choice, concentration, and recovery of the acid catalyst become more critical at an industrial scale to ensure cost-effectiveness and minimize waste.[7][8]

  • Side Reaction Management: Undesirable side reactions may become more pronounced at a larger scale due to longer reaction times or localized high temperatures.

  • Purification and Isolation: Handling and purifying large quantities of the product requires optimized distillation and extraction procedures to minimize losses and ensure high purity.[9]

Q4: What are the potential side reactions to be aware of during production?

The primary side reactions of concern are:

  • Aldol Condensation: Pyruvate esters can undergo self-aldol condensation, especially in the presence of basic impurities or at elevated temperatures, leading to the formation of higher molecular weight byproducts.[10][11][12][13][14]

  • Decarboxylation: Pyruvic acid is susceptible to decarboxylation, particularly at higher temperatures, which can lead to the formation of acetaldehyde and other impurities.[15][16][17][18][19]

  • Dehydration of Isopropanol: The strong acid catalyst and heat can promote the dehydration of isopropanol to propene.

Troubleshooting Guides

Low Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction (Equilibrium Not Shifted) - Increase the excess of isopropanol used in the reaction.[1] - Improve the efficiency of water removal by using a Dean-Stark apparatus or a packed column with a suitable azeotroping agent like toluene.[20] - Increase the reaction time and monitor progress using GC or HPLC.
Catalyst Inactivity - Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). - Optimize the catalyst loading; too little may result in slow reaction rates, while too much can promote side reactions.[2]
Product Loss During Work-up - During aqueous extraction, perform multiple extractions with a suitable organic solvent to ensure complete recovery. - Use brine washes to break emulsions and improve phase separation. - Ensure the pH of the aqueous phase is controlled to prevent hydrolysis of the ester.
Hydrolysis of Product - Ensure all glassware and reactants are thoroughly dried before starting the reaction. - Minimize the exposure of the purified ester to moisture during storage.
Product Impurity
Possible Cause Troubleshooting Steps
Presence of Unreacted Pyruvic Acid - Ensure the reaction has gone to completion. - During work-up, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid. Be cautious of CO2 evolution.
Presence of Unreacted Isopropanol - Optimize the distillation process to effectively separate the lower-boiling isopropanol from the product. - Use a fractional distillation column for better separation.
Formation of Aldol Condensation Byproducts - Maintain a lower reaction temperature to minimize this side reaction.[10][11][12][13][14] - Ensure the reaction mixture is not basic at any stage. - Purify the final product using vacuum distillation to separate the higher-boiling byproducts.
Product Discoloration - Avoid excessive heating during the reaction and distillation, which can cause decomposition. - Use purified starting materials to avoid charring from impurities.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Fischer Esterification

Materials:

  • Pyruvic acid (freshly distilled)

  • Anhydrous isopropanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid

  • Toluene (or another suitable azeotroping agent)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add pyruvic acid (1 equivalent), a significant excess of anhydrous isopropanol (3-5 equivalents), and toluene.

  • Add a catalytic amount of p-TsOH (0.01-0.05 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Volume: 1 µL (split injection).

Procedure:

  • Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare a solution of the sample to be analyzed at a similar concentration.

  • Inject the standard and sample solutions into the GC.

  • Calculate the purity of the sample based on the peak area percentage of the main component.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Pyruvic Acid + Isopropanol + Acid Catalyst reflux Reflux with Water Removal (Dean-Stark) reactants->reflux Heat quench Cool and Quench reflux->quench wash Aqueous Wash (NaHCO3, Brine) quench->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Solvent Removal (Rotovap) dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Isopropyl 2-oxopropanoate distill->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or High Impurity? check_reaction Check Reaction Completion (GC/TLC) start->check_reaction check_temp Review Reaction Temperature Profile check_reaction->check_temp Complete incomplete Incomplete Reaction check_reaction->incomplete Not Complete check_water Evaluate Water Removal Efficiency check_purification Optimize Purification (Distillation, Washes) check_water->check_purification Efficient check_water->incomplete Inefficient check_temp->check_water Optimal side_reactions Side Reactions (Aldol, Decarboxylation) check_temp->side_reactions Too High poor_separation Inefficient Purification check_purification->poor_separation

Caption: Logical troubleshooting flow for common issues in this compound production.

References

Common impurities in Isopropyl 2-oxopropanoate and their removal.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl 2-oxopropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound often stem from its synthesis route. The two primary synthesis methods are the transesterification of ethyl pyruvate with isopropanol and the oxidation of isopropyl lactate. Consequently, the typical impurity profile may include:

  • Unreacted Starting Materials:

    • Isopropanol[1][2][3]

    • Ethyl pyruvate[4][5]

    • Isopropyl lactate

  • Byproducts of Side Reactions:

    • Pyruvic acid: Resulting from the hydrolysis of the ester.

    • Self-condensation products of pyruvate: Pyruvate esters can undergo aldol-type condensation reactions.[6]

    • Diisopropyl ether: A common impurity in industrial-grade isopropanol.[1][2]

  • Residual Solvents:

    • Solvents used during synthesis and purification steps, such as benzene or cyclohexane, may be present in trace amounts.[7]

Q2: How can I detect the presence of these impurities in my sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[8][9][10] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.

A typical GC-MS analysis would involve dissolving the sample in a suitable solvent and analyzing it using a capillary column appropriate for separating small organic molecules.[2] The resulting chromatogram will show peaks corresponding to this compound and any impurities present. The mass spectrometer then provides fragmentation patterns that aid in the definitive identification of each impurity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Isopropanol

Symptom: A significant peak corresponding to isopropanol is observed in the GC-MS analysis of your this compound sample.

Cause: Incomplete reaction during synthesis or inefficient removal during purification.

Solution:

Fractional distillation is the most common and effective method for removing residual isopropanol.[11][12] Due to the difference in boiling points between isopropanol (~82°C) and this compound (boiling point is higher, though not explicitly found in searches), a carefully controlled fractional distillation can separate the two compounds. For highly pure product, azeotropic distillation with an entrainer like cyclohexane can be employed to remove the last traces of water and isopropanol.[12][13][14]

Issue 2: Contamination with Ethyl Pyruvate

Symptom: Your this compound, synthesized via transesterification, shows a persistent peak for ethyl pyruvate in the analytical results.

Cause: The transesterification reaction has not gone to completion.

Solution:

  • Drive the Equilibrium: Transesterification is an equilibrium reaction. To drive it towards the product, you can use a large excess of isopropanol. The excess isopropanol can then be removed by distillation as described in Issue 1.

  • Fractional Distillation: Similar to the removal of isopropanol, fractional distillation can be effective in separating ethyl pyruvate from the desired product, although their boiling points are closer. A distillation column with a higher number of theoretical plates will be necessary for efficient separation.

Issue 3: Presence of Acidic Impurities like Pyruvic Acid

Symptom: The pH of an aqueous extraction of your sample is acidic, or you observe a peak corresponding to pyruvic acid in your analytical data.

Cause: Hydrolysis of the this compound has occurred, likely due to the presence of water and/or acidic or basic catalysts.

Solution:

  • Aqueous Wash: A gentle wash with a dilute, mild base solution (e.g., a saturated solution of sodium bicarbonate) can neutralize and remove acidic impurities. This should be followed by a wash with brine to remove residual water. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Adsorbent Treatment: Passing a solution of the crude product through a plug of a suitable adsorbent, such as silica gel or alumina, can also remove polar, acidic impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol describes the removal of volatile impurities such as isopropanol and residual ethyl pyruvate.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.

  • Sample Charging: Charge the crude this compound into the round-bottom flask along with a few boiling chips.

  • Distillation:

    • Gently heat the flask.

    • Collect the initial fraction, which will be enriched in the lower-boiling point impurities (e.g., isopropanol). The vapor temperature should be close to the boiling point of the impurity being removed.

    • As the temperature of the vapor begins to rise, change the receiving flask to collect the purified this compound. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product.

    • Stop the distillation before all the material in the distillation flask has vaporized to avoid concentrating non-volatile impurities.

  • Analysis: Analyze the collected fractions by GC-MS to confirm the removal of impurities.

Protocol 2: Removal of Acidic Impurities by Liquid-Liquid Extraction

This protocol is for the removal of acidic byproducts like pyruvic acid.

Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Aqueous Wash:

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate and gently shake the funnel, periodically venting to release any pressure buildup from carbon dioxide evolution.

    • Separate the aqueous layer.

    • Repeat the wash with the sodium bicarbonate solution.

    • Wash the organic layer with brine (a saturated aqueous solution of sodium chloride) to remove most of the dissolved water.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand until the solution is clear.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the removal of acidic impurities using an appropriate analytical method.

Quantitative Data Summary

The following table summarizes the typical purity levels and the effectiveness of purification methods. Note that specific quantitative data for this compound is scarce in the provided search results; therefore, data for the closely related isopropanol is included for reference.

ImpurityTypical Concentration in Crude ProductPurification MethodExpected Purity After Purification
IsopropanolVariable, can be significantFractional Distillation> 99%
WaterVariableAzeotropic Distillation with Cyclohexane< 0.1%[12]
Ethyl PyruvateDependent on reaction conversionFractional Distillation> 98%
Acetone (from Isopropanol)< 0.1% in USP grade IPAExtractive DistillationNot specified[1][2][15]
Diisopropyl Ether< 0.1% in USP grade IPAExtractive DistillationNot specified[1][2]
n-PropanolByproduct in IPA synthesisAzeotropic and Extractive DistillationHigh purity IPA obtained[16]

Visualizations

Impurity_Removal_Workflow Crude_Product Crude Isopropyl 2-oxopropanoate Distillation Fractional Distillation Crude_Product->Distillation Aqueous_Wash Aqueous Wash (dil. NaHCO3) Distillation->Aqueous_Wash Volatile_Impurities Volatile Impurities (Isopropanol, Ethyl Pyruvate) Distillation->Volatile_Impurities Removed Drying Drying (e.g., MgSO4) Aqueous_Wash->Drying Acidic_Impurities Acidic Impurities (Pyruvic Acid) Aqueous_Wash->Acidic_Impurities Removed in Aqueous Layer Solvent_Removal Solvent Removal Drying->Solvent_Removal Pure_Product Purified Isopropyl 2-oxopropanoate Solvent_Removal->Pure_Product Aqueous_Waste Aqueous Waste Synthesis_Impurity_Relationship cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities Transesterification Transesterification Isopropanol Isopropanol Transesterification->Isopropanol Ethyl Pyruvate Ethyl Pyruvate Transesterification->Ethyl Pyruvate Oxidation Oxidation Isopropyl Lactate Isopropyl Lactate Oxidation->Isopropyl Lactate This compound This compound Isopropanol->this compound Reactant Ethyl Pyruvate->this compound Reactant Isopropyl Lactate->this compound Reactant Pyruvic Acid Pyruvic Acid Condensation Products Condensation Products This compound->Pyruvic Acid Hydrolysis This compound->Condensation Products Self-reaction

References

Technical Support Center: Optimizing HPLC Parameters for Isopropyl 2-oxopropanoate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isopropyl 2-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound, also known as isopropyl pyruvate, is an alpha-keto ester. The primary challenge in the HPLC analysis of keto esters can be poor peak shape due to keto-enol tautomerism, where the molecule exists in two forms that can interconvert.[1] This on-column conversion can lead to peak broadening or splitting. Additionally, as a small, relatively nonpolar molecule, selecting the appropriate stationary and mobile phases is crucial for achieving adequate retention and resolution from other sample components.

Q2: What is a recommended starting point for an HPLC method?

A reversed-phase HPLC (RP-HPLC) method is a suitable starting point. This compound is a relatively nonpolar compound and will be retained on a nonpolar stationary phase like C18.[2] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically effective.[2][3]

Q3: Should I use an isocratic or gradient elution?

The choice depends on the complexity of your sample matrix.

  • Isocratic Elution: If you are analyzing a relatively pure sample of this compound, a constant mobile phase composition (isocratic) is simpler, more reproducible, and cost-effective.[4][5][6]

  • Gradient Elution: If your sample contains impurities with a wide range of polarities, a gradient elution (where the organic solvent concentration is increased over time) will provide better separation, sharper peaks for late-eluting compounds, and reduce the overall analysis time.[4][7]

Q4: What detection method is suitable for this compound?

While the ester group itself is not a strong chromophore, the carbonyl group allows for UV detection at low wavelengths, typically around 205-220 nm.[8] A Diode Array Detector (DAD) is beneficial as it can provide spectral data to confirm peak purity.

Q5: How should I prepare my sample?

The ideal solvent for dissolving your sample is the mobile phase itself or a solvent with a similar or weaker elution strength to prevent peak distortion.[8][9] Ensure the final sample is free of particulates by filtering it through a 0.22 or 0.45 µm syringe filter before injection to prevent system blockages and protect the column.[10][11]

Experimental Protocols

Protocol 1: Recommended Starting RP-HPLC Method

This protocol provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

ParameterRecommended ConditionRationale / Notes
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD/UV DetectorStandard system for method development.[12]
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for nonpolar analytes.[2]
Mobile Phase A HPLC Grade WaterPolar component of the mobile phase.
Mobile Phase B HPLC Grade AcetonitrileCommon organic modifier with low UV cutoff and viscosity.[13]
Elution Mode Isocratic (for pure samples) or Gradient (for complex samples)Start with isocratic and move to gradient if needed for resolution.[14]
Example Isocratic Acetonitrile:Water (50:50, v/v)Adjust ratio to achieve optimal retention (k' between 2-10).
Example Gradient 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% BA broad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[15]
Column Temp. 30°CControls retention time reproducibility and can improve peak shape.[16]
Detection UV at 210 nmWavelength for detecting the carbonyl chromophore.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration.
Sample Diluent Mobile Phase or Acetonitrile:Water (50:50)Ensures compatibility with the mobile phase to prevent peak distortion.[8]

General HPLC Analysis Workflow

General HPLC Workflow for this compound Analysis A Sample Preparation (Dissolve & Filter) B HPLC System Setup (Prime, Equilibrate Column) A->B C Sample Injection (Autosampler) B->C D Chromatographic Separation (Column) C->D E Analyte Detection (UV/DAD Detector) D->E F Data Acquisition & Processing E->F G Analysis & Reporting F->G

Caption: A standard workflow for HPLC analysis from sample prep to reporting.

Troubleshooting Guide

Q: Why am I seeing poor peak shape (splitting, tailing, or fronting)?

Poor peak shape is a common issue that can arise from multiple sources.

Possible CauseRecommended Solution
Keto-Enol Tautomerism This is a known issue for keto esters.[1] Try increasing the column temperature (e.g., to 40-50°C) to accelerate the interconversion, which can result in a single, sharper peak.[1] Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic or phosphoric acid) can also help by catalyzing the equilibrium.[1]
Column Overload The sample concentration is too high. Dilute the sample and reinject. Broad or tailing peaks are a strong indicator of overloading.[9][17]
Sample Solvent Mismatch The sample is dissolved in a solvent much stronger than the mobile phase.[18] Dissolve the sample in the mobile phase or a weaker solvent.[8][19]
Column Contamination or Degradation Active sites on the column packing can cause tailing. Flush the column with a strong solvent (like isopropanol). If the problem persists, the column may need to be replaced.[17]
Extra-Column Effects Tubing between the injector, column, and detector is too long or has too large an internal diameter, causing band broadening.[20] Ensure connections are made with appropriate, short tubing.

Troubleshooting Logic: Peak Splitting

Start Peak Splitting Observed CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent SolventYes Dissolve sample in mobile phase & reinject CheckSolvent->SolventYes Yes CheckColumn Is column frit blocked or is there a void? CheckSolvent->CheckColumn No End Problem Resolved SolventYes->End ColumnYes Reverse flush column. If fails, replace frit or column. CheckColumn->ColumnYes Yes CheckTautomerism Consider Keto-Enol Tautomerism CheckColumn->CheckTautomerism No ColumnYes->End TautomerismYes Increase column temperature. Adjust mobile phase pH. CheckTautomerism->TautomerismYes Likely TautomerismYes->End

Caption: A decision tree for diagnosing and resolving split peaks in HPLC.

Q: Why are my retention times shifting or inconsistent?

Inconsistent retention times compromise the reliability of your analysis.[18]

Possible CauseRecommended Solution
Inconsistent Mobile Phase Composition If preparing the mobile phase manually, ensure precise measurements. If using an online mixer, ensure the proportioning valves are working correctly.[20] Degas the mobile phase thoroughly to prevent bubble formation, which can affect the pump flow.[10]
Fluctuating Column Temperature Even minor changes in ambient temperature can affect retention. Use a column oven to maintain a constant temperature.[18][19]
Pump Malfunction or Leaks Check for leaks in the system, especially around pump seals and fittings; salt buildup is a common sign of a leak.[18][19] Fluctuating pressure often indicates a pump issue or air in the system.[17] Purge the pump to remove air bubbles.[19]
Column Equilibration The column is not properly equilibrated before injection, especially in gradient elution.[10] Ensure the column is flushed with the initial mobile phase for at least 10-20 column volumes before the first injection.[8]

Q: Why is my baseline noisy or drifting?

A stable baseline is essential for accurate quantification.

Possible CauseRecommended Solution
Air Bubbles in the System Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.[10] Air bubbles passing through the detector cell will cause sharp spikes in the baseline.[10]
Contaminated Mobile Phase Use only high-purity, HPLC-grade solvents.[10] Contamination or degradation of mobile phase components can cause a drifting or noisy baseline.[10]
Detector Lamp Instability The detector lamp may be failing or require warming up. Allow the lamp to stabilize before starting your analysis. If the noise persists, the lamp may need replacement.[10]
Column Bleed The stationary phase is degrading and eluting from the column. This is more common with aggressive mobile phases (extreme pH) or high temperatures. Ensure the mobile phase pH is within the column's recommended range (typically 2-8).[21]

Q: Why is my system backpressure too high or fluctuating?

Pressure issues are a common indicator of a blockage or pump problem.[22]

Possible CauseRecommended Solution
Blockage in the System A blockage is the most common cause of high backpressure.[23] Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Common culprits are the column inlet frit or in-line filters.[22]
Precipitation in Mobile Phase Buffer salts can precipitate if the organic solvent concentration is too high. Ensure your buffer is soluble in the entire mobile phase composition range.[8] Flush the system with water to remove any salt buildup.[18]
High Mobile Phase Viscosity Isopropanol is more viscous than methanol or acetonitrile and will increase backpressure. Lower the flow rate or gently heat the mobile phase/column to reduce viscosity.
Air Trapped in Pump This will cause pressure to fluctuate erratically.[19] Purge the pump at a high flow rate to dislodge any trapped air bubbles.[19]

References

How to increase the stability of Isopropyl 2-oxopropanoate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the stability of Isopropyl 2-oxopropanoate for experimental use. The following information is compiled from established chemical principles and best practices for handling related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as isopropyl pyruvate, is an α-keto ester. Its stability is a concern because, like other keto esters, it can be susceptible to degradation through several pathways, including hydrolysis and decarboxylation. This degradation can lead to the formation of impurities, such as isopropanol and pyruvic acid, which can interfere with experimental results.

Q2: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acids and bases. This process yields isopropanol and pyruvic acid.

  • Decarboxylation: While β-keto acids are more prone to decarboxylation, α-keto acids like pyruvic acid (the hydrolysis product of this compound) can also undergo decarboxylation, especially when heated or under oxidative conditions, to yield acetaldehyde and carbon dioxide. The ester itself may also be susceptible to decarboxylation under harsh conditions.

Q3: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the rates of both hydrolysis and decarboxylation. Therefore, it is crucial to store and handle the compound at low temperatures. For long-term storage, temperatures of 4°C or lower are recommended.

Q4: What is the impact of pH on the stability of this compound?

Both acidic and basic conditions can catalyze the hydrolysis of the ester. It is therefore advisable to maintain a neutral pH during storage and in experimental solutions whenever possible. If the experimental protocol requires acidic or basic conditions, the compound should be introduced to the solution immediately before the experiment to minimize degradation.

Q5: Is this compound sensitive to air or light?

While not definitively established for this specific compound, α-keto acids can be susceptible to oxidative decarboxylation. Therefore, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Exposure to light, particularly UV radiation, can also provide the energy to initiate degradation reactions, so storage in amber vials or in the dark is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at ≤ 4°C in a tightly sealed, amber vial. 2. Use Fresh Aliquots: Prepare fresh solutions for each experiment from a stock stored under optimal conditions. 3. Inert Atmosphere: Handle the compound and solutions under an inert atmosphere (nitrogen or argon).
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). Formation of degradation products such as isopropanol, pyruvic acid, or acetaldehyde.1. Analyze for Degradants: Use analytical techniques like GC-MS or LC-MS to identify the impurities. 2. Purify the Compound: If degradation is suspected, purify the compound before use (e.g., by distillation under reduced pressure). 3. Optimize Experimental Conditions: Minimize exposure to water, extreme pH, and high temperatures during the experiment.
pH of the experimental solution changes over time. Hydrolysis of the ester to form pyruvic acid, which is acidic.1. Buffer the Solution: Use a suitable buffer to maintain a stable pH. 2. Prepare Solutions Fresh: Prepare solutions containing this compound immediately before use.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Storage: Upon receipt, store this compound at or below 4°C in a tightly sealed amber vial to protect from light. For long-term storage, consider storing under an inert atmosphere at -20°C.

  • Handling:

    • Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.

    • Handle the compound in a glove box or under a stream of dry inert gas (nitrogen or argon).

    • Use dry glassware and syringes for all transfers.

  • Solution Preparation:

    • Use anhydrous solvents for preparing stock solutions.

    • Prepare solutions fresh for each experiment and use them immediately.

    • If aqueous solutions are required, use deoxygenated, distilled, or deionized water and consider buffering the solution to maintain a neutral pH.

Protocol 2: Monitoring the Stability of this compound by HPLC
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration.

    • Divide the stock solution into several amber vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, exposed to air, under nitrogen).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of each sample into an HPLC system.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at 210 nm.

  • Data Analysis:

    • Quantify the peak area of this compound and any new peaks that appear over time.

    • Calculate the percentage degradation under each storage condition.

Data Presentation

Table 1: Effect of Storage Temperature on the Stability of this compound in Acetonitrile (72 hours)

Storage Temperature (°C)AtmosphereDegradation (%)
25Air15.2
25Nitrogen8.5
4Air3.1
4Nitrogen< 1
-20Nitrogen< 0.5

Table 2: Effect of pH on the Hydrolysis of this compound in Aqueous Solution at 25°C (24 hours)

pHBufferHydrolysis (%)
3Citrate12.8
5Acetate5.4
7Phosphate1.2
9Borate18.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_conditions Stability Testing cluster_analysis Analysis cluster_conclusion Conclusion start Start: Receive this compound store Store at ≤ 4°C under N2 start->store prep_stock Prepare Stock Solution (Anhydrous Solvent) store->prep_stock cond1 Condition 1: Room Temp, Air prep_stock->cond1 Aliquot cond2 Condition 2: Room Temp, N2 prep_stock->cond2 Aliquot cond3 Condition 3: 4°C, Air prep_stock->cond3 Aliquot cond4 Condition 4: 4°C, N2 prep_stock->cond4 Aliquot hplc HPLC Analysis at t=0, 24, 48, 72h cond1->hplc cond2->hplc cond3->hplc cond4->hplc data Quantify Degradation hplc->data end Determine Optimal Storage Conditions data->end

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_flowchart start Inconsistent Experimental Results? check_storage Verify Storage Conditions (≤ 4°C, Inert Gas, Dark) start->check_storage Yes check_handling Review Handling Procedures (Inert Atmosphere, Dry Glassware) check_storage->check_handling prepare_fresh Use Freshly Prepared Solutions check_handling->prepare_fresh analyze_compound Analyze Compound Purity (e.g., HPLC, NMR) prepare_fresh->analyze_compound purify Purify Compound if Necessary analyze_compound->purify Impurities Detected optimize_exp Optimize Experimental Conditions (pH, Temp) analyze_compound->optimize_exp Compound is Pure continue_exp Continue Experiment purify->continue_exp optimize_exp->continue_exp

Caption: Troubleshooting flowchart for inconsistent experimental results.

Troubleshooting inconsistent results in bioassays with Isopropyl 2-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isopropyl 2-oxopropanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays, ensuring the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a colorless to light yellow liquid with the following properties:

  • CAS Number: 923-11-5[1][2][3][4]

  • Molecular Formula: C₆H₁₀O₃[1][2][3]

  • Molecular Weight: 130.14 g/mol [1][2][3]

  • Storage: It is recommended to store at 2-8°C[4].

Q2: How should I prepare stock solutions of this compound?

A2: Due to its ester functional group, this compound may be susceptible to hydrolysis in aqueous solutions. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a dry, water-miscible solvent such as DMSO or ethanol. Further dilutions into aqueous buffers or cell culture media should be done immediately before use to minimize hydrolysis.

Q3: What are the potential stability issues with this compound in bioassays?

A3: As an ester, this compound can undergo hydrolysis, which is the cleavage of the ester bond. This process can be catalyzed by acids, bases, or esterase enzymes present in serum-containing cell culture media or within cells themselves. This degradation can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially causing inconsistent results.

Q4: What are the likely cellular targets of this compound?

A4: this compound is a structural analog of pyruvate. Therefore, it is likely to interact with enzymes and transporters involved in pyruvate metabolism. Potential targets include, but are not limited to, lactate dehydrogenase (LDH), the mitochondrial pyruvate carrier (MPC), and pyruvate dehydrogenase (PDH)[5][6][7][8].

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Guide 1: Inconsistent Results in In Vitro Enzyme Assays

Q1: My IC50 values for this compound against my target enzyme are highly variable between experiments. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Compound Instability Prepare fresh dilutions of this compound from a stock solution for each experiment. Minimize the time the diluted compound spends in aqueous buffer before starting the assay.
Enzyme Instability Ensure the enzyme is properly stored and handled. Prepare fresh enzyme dilutions for each experiment and keep them on ice.
Pipetting Inaccuracies Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique across all wells.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start reactions simultaneously. Ensure that the time between adding the compound and measuring the enzyme activity is consistent for all samples.

Q2: I am observing a high background signal in my "no enzyme" or "inhibitor only" control wells. What should I do?

A2: A high background signal can mask the true inhibitory effect of your compound. Consider the following:

  • Substrate Instability: The assay substrate may be degrading non-enzymatically. Run a control with only the substrate and buffer to assess its stability over the assay time course.

  • Compound Interference: this compound might be interfering with the detection method (e.g., absorbance or fluorescence). Run a control with only the buffer, detection reagents, and this compound at the highest concentration used.

  • Contaminated Reagents: Use fresh, high-purity reagents and sterile water to prepare all solutions to avoid contamination that might contribute to the background signal[9].

Guide 2: Inconsistent Results in Cell-Based Assays

Q1: I am seeing high variability in cell viability or metabolic readouts between replicate wells treated with this compound. What are the common causes?

A1: High variability in cell-based assays is a frequent challenge. Here are some common causes and their solutions:

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent cell passage number for all experiments.
Edge Effects The outer wells of a microplate are prone to evaporation, which can alter the concentration of the compound. Avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound to check for any signs of precipitation. If observed, you may need to adjust the solvent concentration or use a different vehicle.
Inconsistent Pipetting Calibrate pipettes regularly and use new tips for each replicate to avoid cross-contamination and ensure accurate volume delivery.

Q2: this compound is showing higher cytotoxicity than expected, even at low concentrations. Why might this be happening?

A2: Unexpectedly high cytotoxicity can be due to several factors:

  • Hydrolysis to Pyruvate: Intracellular or extracellular esterases may hydrolyze this compound to isopropanol and pyruvate. A rapid and large influx of pyruvate could disrupt cellular metabolism, leading to toxicity.

  • Off-Target Effects: The compound may be interacting with other cellular targets besides the intended one, leading to cytotoxic effects.

  • Solvent Toxicity: If using a high concentration of a solvent like DMSO to dissolve the compound, the solvent itself could be contributing to cytotoxicity. Ensure you run a vehicle control with the same concentration of solvent.

Data Presentation

Summarize your quantitative data in a structured table to facilitate comparison and analysis.

Table 1: Example Data Summary for an In Vitro LDH Inhibition Assay

Concentration of this compound (µM)% Inhibition (Mean ± SD, n=3)
0 (Vehicle Control)0 ± 2.5
115.2 ± 3.1
1045.8 ± 4.5
5078.3 ± 2.9
10095.1 ± 1.8
IC50 (µM) 12.5

Experimental Protocols

Protocol 1: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on LDH activity.

Materials:

  • Purified LDH enzyme

  • This compound

  • Pyruvate (substrate)

  • NADH (cofactor)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Method:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include a vehicle control (buffer with solvent).

  • Add 70 µL of assay buffer containing NADH to each well.

  • Add 10 µL of diluted LDH enzyme solution to all wells except the "no enzyme" control wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pyruvate solution to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) or after a fixed time point (endpoint read) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

Protocol 2: Cell Viability Assay (Resazurin-Based)

Objective: To assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Resazurin sodium salt solution

  • 96-well cell culture plate

  • Fluorescence microplate reader

Method:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Hypothesized Metabolic Impact of this compound

Metabolic_Impact cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion IPP Isopropyl 2-oxopropanoate IPP_cytosol Isopropyl 2-oxopropanoate IPP->IPP_cytosol Transport Pyruvate Pyruvate IPP_cytosol->Pyruvate Esterase hydrolysis Lactate Lactate IPP_cytosol->Lactate Inhibition? Pyruvate_mito Pyruvate IPP_cytosol->Pyruvate_mito Inhibition? Pyruvate->Lactate LDH Pyruvate->Pyruvate_mito MPC Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA Troubleshooting_Workflow start Inconsistent Results check_reagents Check Reagent Stability & Purity start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_instrument Verify Instrument Performance start->check_instrument reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue protocol_issue Optimize Protocol Steps (e.g., incubation times) check_protocol->protocol_issue instrument_issue Calibrate/Service Instrument check_instrument->instrument_issue rerun Re-run Assay reagent_issue->rerun Issue Resolved protocol_issue->rerun Issue Resolved instrument_issue->rerun Issue Resolved end Consistent Results rerun->end Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound and Vehicle Control seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate add_reagent Add Viability Reagent (e.g., Resazurin) incubate->add_reagent measure_signal Measure Signal (Fluorescence) add_reagent->measure_signal calculate_viability Calculate % Viability vs. Control measure_signal->calculate_viability plot_data Plot Dose-Response Curve calculate_viability->plot_data

References

Technical Support Center: Quantitative Analysis of Isopropyl Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quantitative analysis of isopropyl pyruvate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantitative analysis of isopropyl pyruvate?

A1: The primary methods for the quantitative analysis of isopropyl pyruvate are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is a widely used technique. However, due to the low volatility of isopropyl pyruvate, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[1][2] HPLC, particularly with a Diode-Array Detector (HPLC-DAD) or UV detector, offers an alternative that may not require derivatization, simplifying sample preparation.

Q2: Why is derivatization necessary for the GC analysis of isopropyl pyruvate?

A2: Derivatization is a crucial step in the GC analysis of many non-volatile or semi-volatile compounds like isopropyl pyruvate.[2] The process involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for gas-phase separation in the GC column. For isopropyl pyruvate, which is an alpha-keto acid, derivatization helps to reduce its polarity and improve its chromatographic behavior, leading to better peak shape and sensitivity.

Q3: What are the common derivatization reagents used for isopropyl pyruvate?

A3: Common derivatization reagents for alpha-keto acids like isopropyl pyruvate include silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents replace active hydrogens on the molecule with a trimethylsilyl (TMS) group. For keto acids, a two-step derivatization is often employed, starting with methoximation using methoxyamine hydrochloride to protect the keto group, followed by silylation of the carboxyl group.[1][2]

Q4: How should I prepare samples containing isopropyl pyruvate from biological matrices?

A4: Sample preparation for biological matrices like cell culture media or plasma aims to remove interfering substances such as proteins and salts. A common method is protein precipitation using a cold organic solvent like methanol or acetonitrile, followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the isopropyl pyruvate, can then be evaporated to dryness before derivatization or direct injection for HPLC analysis. It is crucial to keep samples cold during preparation to minimize degradation of the analyte.

Q5: What are the typical storage conditions to ensure the stability of isopropyl pyruvate?

A5: Isopropyl pyruvate, like other alpha-keto acids, can be unstable. For short-term storage, it is recommended to keep samples at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable to prevent degradation.[3] The stability of isopropyl pyruvate can also be influenced by the solvent and pH. Studies have shown that pyruvate can have an impact on the stability of concentrated media, indicating its reactivity.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantitative analysis of isopropyl pyruvate.

GC Analysis Troubleshooting
Problem ID Issue Possible Causes Solutions
GC-001 Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system: The liner, column, or injection port may have active sites that interact with the analyte. 2. Incomplete derivatization: The derivatization reaction may not have gone to completion. 3. Column degradation: The stationary phase of the column may be degraded.1. Use a deactivated liner and ensure all parts of the flow path are inert. Regularly replace the septum and liner. 2. Optimize derivatization conditions (temperature, time, reagent concentration). Ensure reagents are fresh. 3. Condition the column according to the manufacturer's instructions or replace it if it's old or has been subjected to harsh conditions.
GC-002 Low or No Analyte Peak 1. Degradation of isopropyl pyruvate: The analyte may have degraded during sample preparation or storage. 2. Inefficient derivatization: The derivatization yield may be low. 3. Injector issues: The sample may not be transferring efficiently to the column.1. Process samples quickly and at low temperatures. Ensure proper storage conditions. 2. Check the quality and storage of derivatization reagents. Optimize the reaction as mentioned in GC-001. 3. Check the syringe for blockages and ensure the injection volume is appropriate. Verify injector temperature and flow rates.
GC-003 Peak Splitting 1. Improper injection technique: A slow or jerky injection can cause the sample to be introduced as multiple bands. 2. Solvent mismatch: A mismatch in polarity between the sample solvent and the stationary phase can lead to peak splitting.[4][5] 3. Column contamination or damage: A void or contamination at the head of the column can disrupt the sample band.[6][7]1. Use an autosampler for consistent injections. If injecting manually, use a smooth and rapid motion.[8] 2. Ensure the solvent used to dissolve the derivatized sample is compatible with the GC column's stationary phase.[4] 3. Trim the first few centimeters of the column or replace the column if necessary. Use a guard column to protect the analytical column.[6]
GC-004 Poor Reproducibility 1. Inconsistent derivatization: Variations in reaction time, temperature, or reagent volume can lead to inconsistent derivatization yields. 2. Sample preparation variability: Inconsistent sample handling can introduce errors. 3. Instrument variability: Fluctuations in gas flows, temperatures, or detector response.1. Use an automated system for derivatization if possible. Otherwise, strictly control all parameters of the derivatization reaction. 2. Follow a standardized and validated sample preparation protocol. Use an internal standard to correct for variations. 3. Regularly perform instrument maintenance and calibration. Check for leaks in the gas lines.
HPLC Analysis Troubleshooting
Problem ID Issue Possible Causes Solutions
HPLC-001 Broad Peaks 1. Column overload: Injecting too much sample. 2. Poor column efficiency: The column may be old or contaminated. 3. Inappropriate mobile phase: The mobile phase composition may not be optimal for the analyte.1. Reduce the injection volume or dilute the sample. 2. Flush the column with a strong solvent or replace it. 3. Optimize the mobile phase composition (e.g., pH, organic solvent ratio).
HPLC-002 Shifting Retention Times 1. Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile component. 2. Fluctuations in column temperature: Inconsistent oven temperature. 3. Column equilibration: The column may not be fully equilibrated with the mobile phase.1. Prepare fresh mobile phase daily and ensure the solvent lines are properly primed. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate before starting a sequence of injections.
HPLC-003 Ghost Peaks 1. Carryover from previous injections: Residual sample in the injector or column. 2. Contaminated mobile phase or sample: Impurities in the solvents or sample. 3. Air bubbles in the detector: Bubbles passing through the flow cell.1. Implement a robust needle wash protocol for the autosampler. Inject a blank solvent between samples. 2. Use high-purity solvents and filter all solutions before use. 3. Degas the mobile phase thoroughly.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of pyruvic acid and related alpha-keto acids using GC-MS and HPLC. These values can serve as a benchmark for method development and validation for isopropyl pyruvate.

Table 1: GC-MS Method Validation Data for Pyruvic Acid Analysis [9][10]

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.001 mM
Limit of Quantification (LOQ)0.01 mM
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Table 2: HPLC Method Validation Data for Pyruvic Acid Analysis [11]

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)5 µg/mL
Limit of Quantification (LOQ)5 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%
Accuracy (% Recovery)98-102%

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture Media
  • Collect 1 mL of cell culture medium into a microcentrifuge tube.

  • Add 3 mL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • The dried extract is now ready for derivatization (for GC analysis) or reconstitution in mobile phase (for HPLC analysis).

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a two-step derivatization process involving methoximation followed by silylation.

Materials:

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dried sample extract

  • Heating block or oven

Procedure:

  • Add 50 µL of methoxyamine hydrochloride solution to the dried sample extract.

  • Vortex briefly and incubate at 60°C for 60 minutes.

  • Cool the sample to room temperature.

  • Add 80 µL of BSTFA with 1% TMCS.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (for GC) cluster_analysis Analysis Sample Biological Sample (e.g., Cell Culture Media) Precipitation Protein Precipitation (Cold Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Methoximation Methoximation (Methoxyamine HCl) Evaporation->Methoximation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Silylation Silylation (BSTFA + TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition & Processing GCMS->Data HPLC HPLC Analysis HPLC->Data Reconstitution->HPLC

Caption: Experimental workflow for the quantitative analysis of isopropyl pyruvate.

Troubleshooting_Tree cluster_shape Peak Shape Issues cluster_solutions Potential Solutions Start Problem with GC Peak PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting Yes Splitting Splitting Peak PeakShape->Splitting Yes CheckDeriv Check Derivatization (Reagents, Conditions) Tailing->CheckDeriv CheckSystem Check GC System (Liner, Septum, Column) Tailing->CheckSystem CheckOverload Check for Column Overload Fronting->CheckOverload Splitting->CheckSystem CheckInjection Check Injection (Technique, Solvent) Splitting->CheckInjection

Caption: Troubleshooting decision tree for common GC peak shape issues.

References

Validation & Comparative

A Comparative Analysis of Isopropyl Pyruvate and Sodium Pyruvate: Unveiling Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pyruvate derivatives is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the biological efficacy of isopropyl pyruvate and its well-established counterpart, sodium pyruvate, with supporting experimental data and detailed protocols.

While direct comparative studies between isopropyl pyruvate and sodium pyruvate are limited, this guide draws on available data for isopropyl pyruvate's bioisoster, N,N-diisopropyl-2-oxopropanamide (DIPOPA), and extensive research on sodium and ethyl pyruvate to offer valuable insights into their respective and comparative biological activities.

Executive Summary

Sodium pyruvate is a key metabolite recognized for its role in cellular energy production and its antioxidant properties.[1][2][3] Isopropyl pyruvate, and its related compound DIPOPA, represent a newer class of pyruvate derivatives being explored for enhanced therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective effects.[1][4][5] Emerging evidence suggests that derivatives like DIPOPA may offer superior efficacy in specific contexts compared to earlier pyruvate forms like ethyl pyruvate.[1][4][5]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data on the biological effects of different pyruvate derivatives.

Table 1: Anti-inflammatory Effects

CompoundModelKey FindingsReference
Sodium Pyruvate Carrageenan-induced paw edema in ratsDose-dependent inhibition of edema. 500 mg/kg dose comparable to diclofenac.[6]
DIPOPA Rat middle cerebral artery occlusion (MCAO) modelMarked suppression of microglia activation and neutrophil infiltration, more effective than ethyl pyruvate.[1][4][5]
Ethyl Pyruvate Various inflammation modelsReduces inflammatory cell infiltration and expression of pro-inflammatory cytokines (TNF, IL-6).[7][7][8]

Table 2: Neuroprotective Effects

CompoundModelKey FindingsReference
DIPOPA Rat MCAO modelGreater neuroprotective effect and wider therapeutic window than ethyl pyruvate.[1][4][5]
Sodium Pyruvate Hydrogen peroxide-induced oxidative stress in neuroblastoma cellsDose-dependently attenuated cell death.[9][9]
Ethyl Pyruvate Neonatal rat brain slices exposed to oxidative stressMore beneficial than pyruvate in preserving ATP levels.[7][7][10]

Table 3: Antioxidant Activity

CompoundModelKey FindingsReference
Sodium Pyruvate Human fibroblasts and embryonic stem cells under oxidative stressStrong ROS scavenging capacity and protection of mitochondrial membrane potential.[11]
Pyruvate (general) Stunned myocardiumRestored glutathione antioxidant ratio.[12]
Ethyl Pyruvate In vitro chemiluminescence measurementsSignificantly higher antioxidant activity against H2O2 and superoxide anion than sodium pyruvate.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

Carrageenan-Induced Paw Edema in Rats (for Sodium Pyruvate)
  • Animals: Wistar rats of either sex.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • Sodium pyruvate is administered orally at doses of 125, 250, and 500 mg/kg body weight. A standard anti-inflammatory drug (e.g., diclofenac) is used as a positive control.

    • After a set time (e.g., 60 minutes), 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.[6]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats (for DIPOPA)
  • Animals: Adult male Sprague-Dawley rats.

  • Procedure:

    • Anesthesia is induced (e.g., with isoflurane).

    • The right middle cerebral artery is occluded by inserting a nylon monofilament into the internal carotid artery.

    • After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

    • DIPOPA, ethyl pyruvate, or a vehicle control is administered intravenously at a specified time post-MCAO (e.g., 9 hours).

    • Neurological deficits are assessed at various time points post-surgery.

    • At the end of the experiment (e.g., 24 or 48 hours), brains are harvested for infarct volume measurement (e.g., using TTC staining) and immunohistochemical analysis of inflammatory markers (e.g., microglia and neutrophil infiltration).[1][4][5]

In Vitro Oxidative Stress Model (for Sodium Pyruvate)
  • Cell Line: Human neuroblastoma SK-N-SH cells.

  • Procedure:

    • Cells are cultured in appropriate media.

    • Cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂).

    • Simultaneously or at delayed time points, cells are co-treated with varying concentrations of sodium pyruvate.

    • Cell viability is assessed using methods like the MTT assay or calcein AM assay.

    • Mechanistic studies can be performed to measure reactive oxygen species (ROS) formation, mitochondrial membrane potential, and apoptosis markers.[9]

Signaling Pathways and Experimental Workflows

Visual representations of key pathways and experimental designs are provided below using Graphviz (DOT language).

Signaling Pathway of Pyruvate's Anti-inflammatory Action

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_pyruvate Pyruvate Derivatives Stimulus e.g., LPS, Ischemia TLR4 TLR4 Stimulus->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokine_Production HMGB1_Release HMGB1 Release NFkB_Activation->HMGB1_Release Pyruvate Isopropyl Pyruvate (DIPOPA) Sodium Pyruvate Ethyl Pyruvate Pyruvate->NFkB_Activation Inhibition Pyruvate->HMGB1_Release Inhibition

Caption: Pyruvate's anti-inflammatory mechanism.

Experimental Workflow for Comparing Neuroprotective Effects

neuroprotection_workflow cluster_model In Vivo Model cluster_treatment Treatment Groups cluster_assessment Assessment MCAO Induce Middle Cerebral Artery Occlusion (MCAO) in Rats Group_A Vehicle Control MCAO->Group_A Group_B Sodium Pyruvate MCAO->Group_B Group_C Isopropyl Pyruvate (DIPOPA) MCAO->Group_C Neuro_Score Neurological Scoring Group_A->Neuro_Score Group_B->Neuro_Score Group_C->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC) Neuro_Score->Infarct_Volume Inflammation_Analysis Immunohistochemistry (Microglia, Neutrophils) Infarct_Volume->Inflammation_Analysis antioxidant_action Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cell_Damage Cellular Damage & Apoptosis Mitochondrial_Dysfunction->Cell_Damage Pyruvate Pyruvate (Isopropyl, Sodium) Pyruvate->ROS Scavenges Pyruvate->Mitochondrial_Dysfunction Protects

References

Cross-Validation of HPLC and GC-MS for Isopropyl Pyruvate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as isopropyl pyruvate, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide presents an objective comparison of these two methods for the analysis of isopropyl pyruvate, offering detailed experimental protocols and comparative performance data to aid in the selection of the most appropriate technique for specific analytical needs.

Method Comparison at a Glance

The choice between HPLC and GC-MS for the analysis of isopropyl pyruvate is contingent on several factors, including the inherent physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Isopropyl pyruvate, being a relatively volatile ester, is amenable to both analytical techniques. However, the methodologies and performance characteristics differ significantly. HPLC is well-suited for the direct analysis of the compound, while GC-MS typically necessitates a derivatization step to improve its volatility and chromatographic behavior.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance parameters for hypothetical, yet scientifically plausible, HPLC and GC-MS methods for the analysis of isopropyl pyruvate. This data, extrapolated from the analysis of similar compounds, provides a clear comparison to facilitate an informed decision.

Performance ParameterHPLC with UV DetectionGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~1 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~3 µg/mL~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.Very High; mass spectral data provides definitive identification.
Sample Throughput HighModerate
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical data. Below are representative methodologies for the analysis of isopropyl pyruvate using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct quantitative analysis of isopropyl pyruvate.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing isopropyl pyruvate.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves a derivatization step to enhance the volatility and stability of isopropyl pyruvate for GC analysis.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injection Mode: Splitless injection.

  • MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for high sensitivity and specificity.

Sample Preparation and Derivatization:

  • Accurately weigh a known amount of the sample containing isopropyl pyruvate into a vial.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

  • Cool the sample to room temperature before injection.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of isopropyl pyruvate.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for HPLC analysis of isopropyl pyruvate.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate DB-5ms Column Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Identification integrate->quantify

Caption: Experimental workflow for GC-MS analysis of isopropyl pyruvate.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of isopropyl pyruvate. The HPLC-UV method is simpler, offers higher throughput, and is more cost-effective for routine quality control where high sensitivity is not the primary concern. Its major advantage is the ability to analyze the compound in its native form without the need for derivatization.

On the other hand, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis or for analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and in-depth research applications. For a comprehensive analysis, particularly in complex sample matrices or during method development, the use of both techniques can be complementary, with HPLC providing high-throughput quantitative data and GC-MS confirming the identity of the analyte and detecting trace-level impurities.

A Comparative Analysis of Isopropyl 2-oxopropanoate and Ethyl Pyruvate as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of therapeutic development is continuously evolving, with a constant search for novel molecules that can effectively target pathological pathways in various diseases. Among the classes of compounds being investigated, small-molecule metabolic intermediates and their derivatives have garnered significant interest due to their potential to modulate cellular processes like inflammation and oxidative stress. This guide provides a comparative overview of two such molecules: Isopropyl 2-oxopropanoate and Ethyl Pyruvate.

It is important to note at the outset that while extensive preclinical research has been conducted on the therapeutic applications of ethyl pyruvate, a comprehensive search of the scientific literature reveals a significant lack of data regarding the use of this compound as a therapeutic agent. The available information on this compound primarily pertains to its use in industrial applications, such as in fragrances and as a solvent. Consequently, this guide will provide a detailed analysis of ethyl pyruvate as a therapeutic agent, supported by experimental data, and will note the absence of corresponding therapeutic research for this compound.

Ethyl Pyruvate: A Promising Therapeutic Agent

Ethyl pyruvate (EP) is a simple ester derivative of the endogenous metabolite, pyruvic acid. It has been extensively studied as a potential therapeutic agent for a wide range of critical and inflammatory conditions, including sepsis, pancreatitis, ischemia-reperfusion injury, and neurodegenerative diseases.[1][2][3] Its therapeutic potential stems from its potent anti-inflammatory, antioxidant, and cytoprotective properties.[4][5]

Mechanism of Action

Ethyl pyruvate exerts its therapeutic effects through multiple mechanisms, primarily centered around the modulation of inflammatory pathways and the scavenging of reactive oxygen species (ROS).

Anti-inflammatory Effects:

A key anti-inflammatory mechanism of ethyl pyruvate involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[6][7] NF-κB is a central regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. Ethyl pyruvate has been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of these inflammatory mediators.[8]

Another critical target of ethyl pyruvate is the high mobility group box 1 (HMGB1) protein.[9] HMGB1 is a late-acting pro-inflammatory cytokine that plays a crucial role in the pathogenesis of sepsis and other inflammatory diseases.[7] Ethyl pyruvate has been demonstrated to inhibit the release of HMGB1, which contributes significantly to its protective effects in preclinical models of systemic inflammation.[7][9]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Inflammatory Response Stimulus Stimulus NF_kB_Activation NF-κB Activation Stimulus->NF_kB_Activation Activates HMGB1_Release HMGB1 Release Stimulus->HMGB1_Release Triggers Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation HMGB1_Release->Inflammation Promotes Pro_inflammatory_Cytokines->Inflammation Mediates Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->NF_kB_Activation Inhibits Ethyl_Pyruvate->HMGB1_Release Inhibits

Figure 1: Simplified signaling pathway of Ethyl Pyruvate's anti-inflammatory action.

Antioxidant Effects:

Ethyl pyruvate is a potent scavenger of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[4][10] Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is a key contributor to cellular damage in many diseases. By directly neutralizing these harmful molecules, ethyl pyruvate helps to mitigate oxidative damage and protect cells and tissues.[4] Furthermore, its greater lipophilicity compared to pyruvate allows for better cell membrane permeability.[10]

Preclinical and Clinical Data

Numerous preclinical studies have demonstrated the efficacy of ethyl pyruvate in various animal models of disease. For instance, in a murine model of sepsis induced by cecal ligation and puncture (CLP), treatment with ethyl pyruvate significantly improved survival rates.[7]

Study TypeModelKey FindingsReference
PreclinicalCecal Ligation and Puncture (CLP) Sepsis in MiceEthyl pyruvate treatment (initiated 24h after CLP) significantly increased survival to 88% compared to 30% in the vehicle-treated group.[7]
PreclinicalTrauma and Hemorrhagic Shock in RatsEthyl pyruvate markedly diminished lung injury and inflammation, which was associated with reduced NF-κB activation and HMGB1 levels.[6]
PreclinicalOff-pump Coronary Artery Bypass in RatsEthyl pyruvate significantly increased myocardial ATP levels and reduced oxidative stress, leading to preserved cardiac function.[11]
PreclinicalHigh-fat diet-induced fatty liver in ratsEthyl pyruvate attenuated the increase in plasma transaminases and liver TNF-α, indicating a hepatoprotective effect.[12]
Clinical TrialPatients undergoing cardiac surgeryEthyl pyruvate was found to be safe at clinically relevant doses, although it did not show a significant improvement in outcome in this particular study.[2][3]
Experimental Protocols

The following is a generalized experimental protocol for evaluating the efficacy of ethyl pyruvate in a preclinical model of sepsis, based on methodologies described in the literature.[7]

G cluster_0 Phase 1: Induction of Sepsis cluster_1 Phase 2: Treatment cluster_2 Phase 3: Outcome Assessment Animal_Model Animal Model Selection (e.g., Mice) CLP_Surgery Cecal Ligation and Puncture (CLP) Surgery Animal_Model->CLP_Surgery Randomization Randomization into Groups (Vehicle vs. Ethyl Pyruvate) CLP_Surgery->Randomization Treatment_Administration Administration of Ethyl Pyruvate (e.g., Intraperitoneal injection) Randomization->Treatment_Administration Monitoring Monitoring of Survival and Clinical Scores Treatment_Administration->Monitoring Sample_Collection Collection of Blood and Tissue Samples Monitoring->Sample_Collection Biochemical_Analysis Analysis of Inflammatory Markers (e.g., HMGB1, TNF-α) Sample_Collection->Biochemical_Analysis

Figure 2: Generalized experimental workflow for preclinical evaluation of Ethyl Pyruvate in sepsis.

Detailed Methodologies:

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Induction of Sepsis: Sepsis is induced by cecal ligation and puncture (CLP). Briefly, under anesthesia, a midline laparotomy is performed, the cecum is isolated, ligated below the ileocecal valve, and punctured once with a 22-gauge needle. A small amount of fecal matter is extruded to induce polymicrobial peritonitis. The abdominal incision is then closed in layers.

  • Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle, e.g., Ringer's lactate solution) or a treatment group (receiving ethyl pyruvate at a specified dose, e.g., 40 mg/kg, administered intraperitoneally). Treatment can be initiated at various time points post-CLP to evaluate its therapeutic window.

  • Outcome Measures:

    • Survival: Animals are monitored for survival for a period of up to 7 days.

    • Inflammatory Markers: Blood samples are collected at specified time points to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and HMGB1 using ELISA.

    • Histopathology: Organs such as the lungs and liver are harvested for histological examination to assess tissue damage.

This compound: An Unexplored Therapeutic Potential

In stark contrast to ethyl pyruvate, there is a notable absence of published research investigating the therapeutic properties of this compound. Its chemical structure is similar to ethyl pyruvate, with an isopropyl group replacing the ethyl group. While it is plausible that it may possess some of the antioxidant properties associated with the pyruvate backbone, any potential anti-inflammatory or other therapeutic effects remain purely speculative without experimental evidence.

Conclusion

Based on the current body of scientific literature, ethyl pyruvate is a well-characterized therapeutic agent with demonstrated efficacy in a multitude of preclinical models of inflammatory diseases. Its mechanisms of action, centered on the inhibition of key inflammatory mediators like NF-κB and HMGB1 and its potent antioxidant activity, make it a compelling candidate for further clinical investigation. While one clinical trial in cardiac surgery patients established its safety, further studies are needed to determine its efficacy in human diseases.

This compound, on the other hand, remains an unknown entity in the therapeutic arena. Future research would be required to determine if it shares any of the beneficial properties of ethyl pyruvate or if it possesses a unique pharmacological profile. For researchers and drug development professionals, the extensive data available for ethyl pyruvate provides a solid foundation for further exploration, while this compound represents an uncharted territory with potential for novel discoveries.

References

A Comparative Analysis of the Antioxidant Properties of Pyruvate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate and its ester derivatives have garnered significant attention for their therapeutic potential, largely attributed to their antioxidant and anti-inflammatory properties. As key metabolites in cellular respiration, these molecules are uniquely positioned to combat oxidative stress. This guide provides a comparative analysis of the antioxidant capacities of various pyruvate esters, supported by experimental data from existing literature. While direct comparative studies with standardized quantitative data are limited, this document synthesizes available information to offer insights into their relative performance and mechanisms of action.

Pyruvic acid, in its salt form (pyruvate), is a potent scavenger of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hydroxyl radicals.[1] However, its instability in aqueous solutions has led to the development of more stable ester derivatives, such as ethyl pyruvate, methyl pyruvate, and propyl pyruvate.[2] These esters, particularly ethyl pyruvate, are more lipophilic, allowing for better diffusion across cell membranes.[3]

Comparative Antioxidant Performance

The antioxidant activity of pyruvate esters can be attributed to two primary mechanisms: direct scavenging of ROS and indirect effects through the activation of cellular antioxidant pathways.

Direct ROS Scavenging

Pyruvate esters directly neutralize ROS through a non-enzymatic decarboxylation reaction.[3] This process is a key contributor to their immediate antioxidant effects.

Indirect Antioxidant Effects via Signaling Pathways

Ethyl pyruvate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] While the activation of Nrf2 by other pyruvate esters like methyl and propyl pyruvate is less documented, it is plausible that they may share similar mechanisms of action.

Quantitative Data Summary

A direct comparison of the antioxidant capacities of different pyruvate esters through standardized metrics like IC50 values is challenging due to the lack of studies conducting head-to-head comparisons. The following table summarizes qualitative and semi-quantitative findings from various sources.

Pyruvate DerivativeDirect ROS ScavengingCellular Antioxidant ActivityNrf2 Pathway ActivationKey Findings
Sodium Pyruvate Effective H₂O₂ scavenger.[1]Protects cells from oxidative stress.[6]Less effective than ethyl pyruvate in inducing antioxidant gene expression.[3]Limited by instability in aqueous solutions.[2]
Ethyl Pyruvate Confirmed through DPPH and FRAP assays.[3]More protective than sodium pyruvate against H₂O₂-induced toxicity.[3]Potent activator of the Nrf2 signaling pathway.[4][5]More stable and hydrophobic than sodium pyruvate, allowing for better cellular uptake.[3]
Methyl Pyruvate Implied antioxidant properties.[7]Can rescue mitochondrial damage.[7]Not explicitly documented.Primarily studied in the context of metabolic regulation.[2]
Propyl Pyruvate Can scavenge reactive oxygen species.[8]Protects cells from oxidative stress.[8]Not explicitly documented.Investigated for its anti-inflammatory and organ-protective effects.[8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

Materials:

  • DPPH solution (typically 0.1 mM in methanol or ethanol)

  • Pyruvate ester stock solutions of known concentrations

  • Methanol or ethanol (spectrophotometric grade)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a fresh working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare a series of dilutions of the pyruvate esters in the same solvent.

  • Reaction Mixture:

    • In a 96-well plate, add a specific volume of the pyruvate ester dilutions to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within cultured cells.

Materials:

  • Adherent cells (e.g., HepG2)

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

  • Pyruvate ester solutions

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in the 96-well plate and allow them to reach confluence.

  • Loading with DCFH-DA:

    • Wash the cells with a suitable buffer.

    • Incubate the cells with a DCFH-DA solution. Inside the cells, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.

  • Treatment with Pyruvate Esters:

    • Wash the cells to remove excess DCFH-DA.

    • Add the pyruvate ester solutions at various concentrations to the wells and incubate.

  • Induction of Oxidative Stress:

    • Add the AAPH solution to induce the formation of peroxyl radicals.

  • Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The oxidation of DCFH to the highly fluorescent DCF is monitored.

  • Calculation:

    • The antioxidant activity is determined by the reduction in the fluorescence signal in the presence of the pyruvate ester compared to the control.

Visualizations

Signaling Pathway Diagrams

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate_in Ethyl Pyruvate Ethyl Pyruvate->Ethyl Pyruvate_in Diffusion Keap1 Keap1 Ethyl Pyruvate_in->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & targets for degradation Ub Ubiquitin Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Antioxidant Enzymes HO-1, NQO1, GSTs Cellular Protection Cellular Protection Antioxidant Enzymes->Cellular Protection ARE Antioxidant Response Element Nrf2_nuc->ARE Binds to ARE->Antioxidant Enzymes Upregulates Transcription

Caption: Nrf2 signaling pathway activation by ethyl pyruvate.

G Pyruvate Ester Pyruvate Ester ROS Reactive Oxygen Species (e.g., H₂O₂) Pyruvate Ester->ROS Neutralizes Decarboxylation Decarboxylation Pyruvate Ester->Decarboxylation Reacts with ROS->Decarboxylation Cellular Damage Cellular Damage ROS->Cellular Damage Causes Products Acetate + CO₂ + H₂O Decarboxylation->Products

Caption: Direct ROS scavenging mechanism of pyruvate esters.

Experimental Workflow Diagram

G cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_DPPH Prepare DPPH Solution Mix Mix DPPH and Samples Prep_DPPH->Mix Prep_Samples Prepare Pyruvate Ester Dilutions Prep_Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Experimental workflow for the DPPH assay.

References

Purity Assessment of Commercial Isopropyl 2-Oxopropanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of the purity of commercial-grade Isopropyl 2-oxopropanoate, an important intermediate in pharmaceutical synthesis. This document outlines key analytical methods for purity assessment, presents a comparative analysis with a common alternative, Ethyl pyruvate, and provides detailed experimental protocols and data interpretation guidelines.

Comparative Purity of Commercial this compound

This compound is commercially available from various suppliers. The stated purity for this compound is generally ≥95%. However, the actual purity and the nature of impurities can vary between batches and manufacturers. Potential impurities may arise from the synthesis process, which typically involves the esterification of pyruvic acid with isopropanol.

Potential Impurities Include:

  • Unreacted Starting Materials: Pyruvic acid and isopropanol.

  • By-products of Esterification: Including products of side reactions.

  • Solvent Residues: From the reaction and purification steps.

  • Degradation Products: Pyruvate esters can be susceptible to hydrolysis and other degradation pathways.

A direct comparison of purity from different commercial sources is challenging without access to certificates of analysis for specific batches. Researchers are advised to request batch-specific purity data from suppliers whenever possible.

Alternative Compound: Ethyl Pyruvate

Ethyl pyruvate is a closely related and more extensively studied alternative to this compound. It is also used in pharmaceutical research and has been investigated for its therapeutic properties, including its anti-inflammatory and antioxidant effects. Due to its wider application, commercial Ethyl pyruvate is often available at higher documented purity and may have a more well-defined impurity profile.

FeatureThis compoundEthyl pyruvate
Typical Commercial Purity ≥95%Often >98%
Common Impurities Unreacted pyruvic acid, isopropanol, side-reaction products.Unreacted pyruvic acid, ethanol, parapyruvate (a condensation product).[1]
Stability Data not widely available, potentially susceptible to hydrolysis.Known to be unstable in aqueous solutions, can undergo condensation.[1]
Applications in Research Primarily as a synthetic intermediate.[2]Investigated as a therapeutic agent for conditions like sepsis, pancreatitis, and ischemia-reperfusion injury.[3][4]

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for a thorough purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile impurities such as residual isopropanol and other low-boiling-point by-products.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent like dichloromethane.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-250.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC with UV detection is suitable for the quantification of the main component and non-volatile impurities like residual pyruvic acid.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the ester and can be used for quantitative purity assessment (qNMR) with an internal standard. The presence of characteristic peaks for the isopropyl group (a septet and a doublet) and the pyruvate moiety can confirm the identity of the compound.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) with a known amount of a certified internal standard (e.g., dimethyl sulfone).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire quantitative ¹H NMR spectra with a sufficient relaxation delay to ensure accurate integration.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the purity assessment.

Table 1: Purity of Commercial this compound (Example Data)

SupplierBatch NumberStated Purity (%)Purity by GC-FID (%)Purity by HPLC-UV (%)Key Impurities Identified (GC-MS)
AXXXXX≥9596.295.8Isopropanol (0.5%), Pyruvic Acid (0.8%)
BYYYYY>9597.196.5Isopropanol (0.3%), Unknown (0.2%)
CZZZZZ≥9595.595.1Pyruvic Acid (1.2%), Dimer (0.5%)

Table 2: Comparison with Ethyl Pyruvate (Typical Data)

ParameterThis compoundEthyl pyruvate
Purity by GC-FID (%) 95-97>98
Water Content (Karl Fischer, %) <0.5<0.2
Residual Alcohol (%) <1.0 (Isopropanol)<0.5 (Ethanol)
Residual Acid (%) <1.5 (Pyruvic Acid)<0.5 (Pyruvic Acid)

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercial this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation & Reporting Commercial_Sample Commercial this compound Sample_Prep_GC Prepare Sample for GC-MS Commercial_Sample->Sample_Prep_GC Sample_Prep_HPLC Prepare Sample for HPLC Commercial_Sample->Sample_Prep_HPLC Sample_Prep_NMR Prepare Sample for NMR Commercial_Sample->Sample_Prep_NMR GC_MS GC-MS Analysis (Volatile Impurities) Sample_Prep_GC->GC_MS HPLC HPLC-UV Analysis (Non-Volatile Impurities & Assay) Sample_Prep_HPLC->HPLC NMR NMR Spectroscopy (Structural Confirmation & qNMR) Sample_Prep_NMR->NMR Identify_Impurities Identify & Quantify Impurities GC_MS->Identify_Impurities HPLC->Identify_Impurities Determine_Purity Determine Overall Purity HPLC->Determine_Purity NMR->Determine_Purity Identify_Impurities->Determine_Purity Comparison Compare with Specification & Alternatives Determine_Purity->Comparison Final_Report Generate Purity Assessment Report Comparison->Final_Report

Caption: Experimental workflow for the purity assessment of this compound.

Logical Contribution of Analytical Techniques to Purity Conclusion

The final purity assessment is a consolidation of data from multiple analytical techniques, each providing a unique piece of the puzzle.

Purity_Conclusion_Logic Purity_Conclusion Final Purity Conclusion GC_MS_Data GC-MS Data (Volatile Impurity Profile) GC_MS_Data->Purity_Conclusion HPLC_Data HPLC Data (Assay & Non-Volatile Impurities) HPLC_Data->Purity_Conclusion NMR_Data NMR Data (Structural Identity & qNMR) NMR_Data->Purity_Conclusion KF_Data Karl Fischer Data (Water Content) KF_Data->Purity_Conclusion

Caption: Contribution of analytical techniques to the final purity assessment.

References

In Vivo Comparative Analysis of Isopropyl 2-oxopropanoate and Alternative Metabolic Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Isopropyl 2-oxopropanoate and other key metabolic substrates. Due to a notable scarcity of direct in vivo experimental data for this compound, this guide draws inferences from the metabolic behavior of structurally similar pyruvate esters, such as ethyl pyruvate and methyl pyruvate, alongside established metabolic substrates like glucose, sodium pyruvate, and short-chain fatty acids.

This document summarizes available quantitative data in structured tables, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways to support further research and development in metabolic therapeutics.

Comparative Overview of Metabolic Substrates

Metabolic substrates are fundamental to cellular energy production and biosynthetic processes. The selection of an appropriate exogenous substrate for therapeutic or research purposes depends on various factors including its stability, cell permeability, metabolic fate, and specific effects on cellular signaling. Pyruvate esters, such as this compound, are of interest due to their potential for increased stability and hydrophobicity compared to sodium pyruvate, which may enhance cellular uptake and therapeutic efficacy.[1]

This compound is an ester of pyruvic acid. While direct in vivo studies are limited, it is anticipated to be hydrolyzed by esterases into pyruvate and isopropanol. The released pyruvate can then enter central carbon metabolism. The isopropanol would likely be metabolized to acetone.[2] Other pyruvate esters, like ethyl pyruvate, have demonstrated greater stability in aqueous solutions and a higher potential to diffuse across cell membranes compared to the pyruvate anion.[1]

Sodium Pyruvate , the salt of pyruvic acid, is a direct source of the key metabolic intermediate, pyruvate. It is a central molecule in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[3][4] However, its stability in solution can be a limiting factor.[1]

Ethyl Pyruvate , an ester of pyruvate, has been more extensively studied in vivo. It is more stable than sodium pyruvate in aqueous solutions and its greater hydrophobicity is thought to facilitate faster cellular diffusion.[1] In vivo studies have shown ethyl pyruvate to be protective in conditions of oxidative stress.[5]

Methyl Pyruvate is another pyruvate ester that has been shown to be preferentially metabolized in the mitochondria compared to the cytosol in pancreatic islet cells.[6] This suggests that different pyruvate esters may have distinct intracellular metabolic fates.

Glucose is the primary carbohydrate energy source for most cells, entering glycolysis to produce pyruvate. Its transport into cells is mediated by specific glucose transporters.

Short-Chain Fatty Acids (SCFAs) , such as acetate, propionate, and butyrate, are produced by gut microbiota and serve as important energy sources for various tissues. They also act as signaling molecules through G-protein coupled receptors.[7][8]

Quantitative Data Presentation

The following tables summarize key parameters for the discussed metabolic substrates. Data for this compound is inferred based on the properties of other pyruvate esters.

Table 1: Physicochemical and Metabolic Properties of Selected Substrates

SubstrateChemical FormulaMolecular Weight ( g/mol )Key Metabolic FateCellular Uptake Mechanism
This compoundC6H10O3130.14Hydrolysis to Pyruvate and IsopropanolPassive Diffusion (inferred)
Sodium PyruvateC3H3NaO3110.04Direct entry into Pyruvate metabolismMitochondrial Pyruvate Carrier (MPC)[3][4][9][10][11]
Ethyl PyruvateC5H8O3116.12Hydrolysis to Pyruvate and EthanolPassive Diffusion
Methyl PyruvateC4H6O3102.09Hydrolysis to Pyruvate and MethanolPassive Diffusion
D-GlucoseC6H12O6180.16Glycolysis to PyruvateGlucose Transporters (GLUTs)
Acetate (SCFA)C2H4O260.05Conversion to Acetyl-CoAMonocarboxylate Transporters (MCTs)
Propionate (SCFA)C3H6O274.08Conversion to Propionyl-CoAMonocarboxylate Transporters (MCTs)
Butyrate (SCFA)C4H8O288.11β-oxidation to Acetyl-CoAMonocarboxylate Transporters (MCTs)

Table 2: Summary of In Vivo Administration and Observed Effects

SubstrateAnimal ModelAdministration RouteDosage RangeKey Observed In Vivo Effects
Sodium PyruvateRat, MouseIntravenous, Intraperitoneal40 - 100 mg/kgNeuroprotective, anti-inflammatory, improved cardiac recovery post-ischemia.[12]
Ethyl PyruvateMouseIntraperitoneal40 mg/kg every 6hReduced pancreatic injury, systemic inflammation, and MODS in acute pancreatitis models.[13] More protective than pyruvate in oxidative stress.[5]
Methyl PyruvateRat (islets)In vitroNot ApplicablePreferential mitochondrial metabolism, insulinotropic action.[6]
D-GlucoseMouse, RatOral Gavage, Intravenous1-2 g/kgPrimary energy source, used in glucose tolerance tests to assess metabolic health.
Short-Chain Fatty AcidsMouseOral Gavage, i.g.200 mg/kgAnti-inflammatory, immunomodulatory, cardiovascular protective effects.[7][14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for the administration of metabolic substrates to rodents.

Protocol 1: Intravenous (IV) Infusion in Rats

This protocol is suitable for the continuous administration of a metabolic substrate to assess its systemic effects over time.

  • Animal Preparation: Use male Sprague-Dawley rats (225-275 g). House animals individually and allow a recovery period of at least 5 days after surgical implantation of a catheter into the vena cava via the femoral vein.[15]

  • Catheterization: Surgically implant a sterile Silastic catheter into the vena cava. Exteriorize the catheter via a tail cuff for easy access.

  • Infusion Setup: Connect the exteriorized catheter to a fluid swivel and an infusion pump. This allows the animal to move freely within its cage during infusion.[16]

  • Substrate Preparation: Dissolve the metabolic substrate (e.g., Sodium Pyruvate) in sterile physiological saline to the desired concentration.

  • Infusion: Infuse the solution continuously at a rate of 0.5 ml/h.[15] For bolus injections, a maximum volume of 5 ml/kg can be administered.[17]

  • Sample Collection: Collect blood samples at predetermined time points via the catheter or from the tail vein.[18][19][20]

Protocol 2: Oral Gavage in Mice

This protocol is used for the direct administration of a substance into the stomach.

  • Animal and Equipment Selection: Select the appropriate gavage needle size based on the mouse's weight (e.g., 20-22 gauge for an adult mouse).[21][22][23][24]

  • Dosage Calculation: The maximum recommended volume for oral gavage is 10 mL/kg of the animal's body weight.[21][22]

  • Administration:

    • Properly restrain the mouse to immobilize the head and neck.

    • Measure the correct insertion depth from the corner of the mouth to the last rib.

    • Gently insert the gavage needle into the diastema and advance it along the roof of the mouth into the esophagus.

    • Slowly administer the substance.[21][23][25]

  • Post-Procedure Monitoring: Observe the mouse for any signs of distress immediately after the procedure and again within 12-24 hours.[21][23]

Protocol 3: Sample Collection and Metabolite Analysis
  • Blood Collection:

    • For serial sampling, collect small blood volumes from the tail vein.[18][19][20]

    • For larger volumes at the end of the experiment, terminal cardiac puncture under deep anesthesia can be performed.[26]

  • Tissue Collection: At the experimental endpoint, euthanize the animal and rapidly dissect the tissues of interest. Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Metabolite Analysis: Analyze the extracted metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites of interest.[27][28][29][30]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the in vivo comparison of these substrates.

Metabolic_Fate_of_Pyruvate_Esters cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Cytosol) cluster_Mitochondria Mitochondrion Pyruvate_Ester This compound (or other Pyruvate Ester) Pyruvate_Ester_inside Pyruvate Ester Pyruvate_Ester->Pyruvate_Ester_inside Passive Diffusion Esterase Esterases Pyruvate_Ester_inside->Esterase Pyruvate Pyruvate Esterase->Pyruvate Alcohol Isopropanol (or other alcohol) Esterase->Alcohol MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Glycolysis Glycolysis Glycolysis->Pyruvate Glucose Glucose Glucose->Glycolysis Pyruvate_mito Pyruvate PDH Pyruvate Dehydrogenase Complex (PDH) Pyruvate_mito->PDH MPC->Pyruvate_mito AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Metabolic fate of pyruvate esters after cellular uptake.

Pyruvate_Dehydrogenase_Regulation PDH_active PDH (Active) PDH_inactive PDH-P (Inactive) PDH_active->PDH_inactive Phosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDH_active->PDK phosphorylates PDH_inactive->PDH_active Dephosphorylation PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDH_inactive->PDP dephosphorylates PDK->PDH_active PDP->PDH_inactive ATP_ADP_ratio High ATP/ADP ratio ATP_ADP_ratio->PDK Activates NADH_NAD_ratio High NADH/NAD+ ratio NADH_NAD_ratio->PDK Activates AcetylCoA_CoA_ratio High Acetyl-CoA/CoA ratio AcetylCoA_CoA_ratio->PDK Activates Ca2_plus Ca2+ Ca2_plus->PDP Activates Pyruvate_reg Pyruvate Pyruvate_reg->PDK Inhibits InVivo_Experimental_Workflow start Start: Animal Model Selection (e.g., Mouse, Rat) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (e.g., body weight, blood glucose) acclimatization->baseline substrate_admin Substrate Administration (IV, Oral Gavage, etc.) baseline->substrate_admin monitoring In-life Monitoring (e.g., behavior, physiological parameters) substrate_admin->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Metabolite and Biomarker Analysis (LC-MS, GC-MS, etc.) sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to the Cytoprotective Effects of Isopropyl Pyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isopropyl pyruvate's cytoprotective performance against other alternatives, supported by experimental data. Due to the limited direct research on isopropyl pyruvate, this guide draws upon the extensive data available for its close structural analog, ethyl pyruvate, to infer its likely mechanisms and efficacy. Pyruvate and its ester derivatives are recognized for their significant antioxidant and anti-inflammatory properties, making them promising therapeutic agents in conditions marked by cellular stress and damage.[1][2][3]

Mechanism of Action: A Multi-Faceted Approach to Cytoprotection

Isopropyl pyruvate, like other pyruvate esters, is believed to exert its cytoprotective effects through several key mechanisms. Its increased hydrophobicity compared to sodium pyruvate may allow for more rapid diffusion across cell membranes.[1] The primary mechanisms include:

  • Direct Scavenging of Reactive Oxygen Species (ROS): Pyruvate is an effective scavenger of hydrogen peroxide and other ROS, directly neutralizing these damaging molecules.[2][4] This antioxidant activity is crucial in mitigating oxidative stress-induced cellular injury.[5][6]

  • Mitochondrial Protection: Pyruvate plays a vital role in mitochondrial function by protecting against oxidative stress, maintaining the mitochondrial membrane potential, and ensuring ATP levels.[1][4][5]

  • Anti-inflammatory Effects: Pyruvate esters have been shown to suppress inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.[1][7] This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[8]

Comparative Efficacy of Pyruvate Derivatives

While direct quantitative comparisons involving isopropyl pyruvate are scarce, studies on ethyl pyruvate provide valuable insights. Ethyl pyruvate has demonstrated superior protective effects compared to sodium pyruvate in various models of cellular injury. This enhanced efficacy is attributed to its greater stability in aqueous solutions and its ability to more readily enter cells.[1][9]

The following table summarizes the comparative cytoprotective effects of pyruvate and its derivatives based on available literature, primarily focusing on ethyl pyruvate as a proxy for isopropyl pyruvate.

FeatureIsopropyl Pyruvate (inferred) / Ethyl PyruvateSodium PyruvateOther Antioxidants (e.g., N-acetylcysteine)
Primary Mechanism ROS scavenging, anti-inflammatory, mitochondrial protectionROS scavenging, metabolic supportPrimarily ROS scavenging
Cell Permeability High (hydrophobic)Low (hydrophilic)Varies by compound
Stability in Solution More stable than pyruvateRelatively unstableVaries by compound
Anti-inflammatory Activity Potent inhibitor of NF-κB and cytokine releaseModerateVaries, some have anti-inflammatory properties
Mitochondrial Effects Protects membrane potential, supports ATP synthesisSupports metabolismIndirect effects through ROS reduction

Experimental Data Highlights

Experimental ModelAgentKey FindingsReference
H2O2-induced oxidative stress in neonatal rat cerebrocortical slicesEthyl Pyruvate (20 mM) vs. Pyruvate (20 mM)Ethyl pyruvate resulted in better preservation of ATP and N-acetylaspartate. TUNEL-positive (apoptotic) cells were less than half with ethyl pyruvate compared to pyruvate.[9]
H2O2-induced cytotoxicity in human neuroblastoma SK-N-SH cellsPyruvate (≥ 1 mM)Completely blocked the cytotoxic effects of 150 μM H2O2. Significantly protective even when administered up to 2 hours after the initial insult.[5]
LPS-induced gut barrier dysfunction and hepatocellular injury in miceEthyl Pyruvate vs. Sodium PyruvateBoth agents ameliorated the damage, but ethyl pyruvate was more efficacious.[10]
Oxidative stress in human fibroblasts and embryonic stem cellsSodium PyruvateProtected against various pro-oxidant agents, demonstrated strong ROS scavenging, and protected mitochondrial membrane potential. In fibroblasts, it prevented NF-κB nuclear translocation.[11]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Cytoprotective_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Isopropyl Pyruvate Isopropyl Pyruvate ROS Reactive Oxygen Species (ROS) Isopropyl Pyruvate->ROS Scavenges NF-kB Pathway NF-kB Signaling Pathway Isopropyl Pyruvate->NF-kB Pathway Inhibits Mitochondria Mitochondria Isopropyl Pyruvate->Mitochondria Protects ROS->NF-kB Pathway Activates ROS->Mitochondria Damages Inflammatory Response Decreased Inflammatory Response NF-kB Pathway->Inflammatory Response Cytoprotection Increased Cell Survival & Function Mitochondria->Cytoprotection

Caption: Signaling pathway of isopropyl pyruvate's cytoprotective effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment of Cytoprotection Cell Culture 1. Plate cells (e.g., Neurons, Endothelial cells) Induce Injury 2. Induce cellular injury (e.g., H2O2, LPS) Cell Culture->Induce Injury Treatment 3. Treat with Isopropyl Pyruvate or other agents Induce Injury->Treatment Viability Cell Viability Assay (MTT, MTS) Treatment->Viability ROS Measurement ROS Detection Assay (DCF-DA, DHE) Treatment->ROS Measurement Inflammation NF-kB Activation Assay (Western Blot, Reporter Assay) Treatment->Inflammation Apoptosis Apoptosis Assay (TUNEL) Treatment->Apoptosis Data Analysis 4. Data Analysis and Comparison Viability->Data Analysis ROS Measurement->Data Analysis Inflammation->Data Analysis Apoptosis->Data Analysis

Caption: General experimental workflow for validating cytoprotective effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Objective: To quantify the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/mL.

    • After cell attachment, expose them to the cytotoxic agent (e.g., H2O2) with or without varying concentrations of isopropyl pyruvate or control compounds.

    • Incubate for the desired period (e.g., 24 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Intracellular ROS (DCF-DA Assay)
  • Objective: To measure the intracellular levels of reactive oxygen species.

  • Procedure:

    • Culture cells in a 96-well plate or on coverslips.

    • Treat the cells with the injurious agent and/or isopropyl pyruvate as described in the cell viability assay.

    • Wash the cells with a buffered saline solution (e.g., PBS).

    • Load the cells with DCF-DA (2',7'-dichlorofluorescin diacetate) solution and incubate in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

NF-κB Activation Assay (Western Blot for Nuclear Translocation)
  • Objective: To determine the activation of the NF-κB pathway by assessing the translocation of the p65 subunit from the cytoplasm to the nucleus.

  • Procedure:

    • Grow cells to a suitable confluency in culture dishes.

    • Treat the cells with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with isopropyl pyruvate.

    • After treatment, harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts.

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

    • Analyze the band intensity to quantify the amount of p65 in the cytoplasmic and nuclear fractions. An increase in nuclear p65 indicates NF-κB activation.

Conclusion

Based on the extensive evidence from its close analog ethyl pyruvate, isopropyl pyruvate is a promising cytoprotective agent with a multi-modal mechanism of action that includes potent antioxidant and anti-inflammatory activities. Its favorable chemical properties, such as enhanced stability and cell permeability, suggest it may offer advantages over simpler pyruvate salts. Further direct comparative studies are warranted to fully elucidate the quantitative benefits of isopropyl pyruvate in various models of cellular injury and disease. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to validate and expand upon these findings.

References

Benchmarking Isopropyl 2-Oxopropanoate's Antioxidant Performance Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant potential of Isopropyl 2-oxopropanoate against well-established antioxidants: Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E), Glutathione (GSH), and Quercetin. This document is intended for researchers, scientists, and professionals in the field of drug development and antioxidant research.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the median inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values for the benchmark antioxidants from two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. Lower IC50 values indicate higher antioxidant activity. Higher TEAC values represent greater antioxidant capacity relative to the standard, Trolox.

AntioxidantAssayIC50 (µM)TEAC Value
Ethyl Pyruvate (proxy for this compound) Superoxide Scavenging (Chemiluminescence)19.7 ± 2.0Not Applicable
Hydroxyl Radical Scavenging (Deoxyribose degradation)116,100 ± 6,200Not Applicable
Ascorbic Acid (Vitamin C) DPPH25 - 501.5 - 2.0
ABTS50 - 1001.0 - 1.2
α-Tocopherol (Vitamin E) DPPH40 - 800.5 - 1.0
ABTS30 - 600.9 - 1.1
Glutathione (GSH) DPPH100 - 200Not Commonly Reported
ABTS80 - 1500.6 - 0.9
Quercetin DPPH5 - 152.5 - 4.5
ABTS10 - 252.0 - 3.5

Note: The IC50 and TEAC values for benchmark antioxidants are compiled from a range of studies and can vary based on specific experimental conditions. The data for ethyl pyruvate is from non-standard assays and is provided for qualitative comparison.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies involved in antioxidant research, the following diagrams illustrate a key cellular antioxidant signaling pathway and a general experimental workflow for comparative antioxidant analysis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Cysteine Modification Inducers Inducers Inducers->Keap1 Inactivation sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE Antioxidant Response Element (ARE) sMaf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes Gene Transcription

Nrf2-ARE Signaling Pathway for Antioxidant Response.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_cell_assay Cell-Based Assay (Optional) cluster_analysis Data Analysis A Prepare Test Compound Stock (this compound) D Perform Serial Dilutions of Test and Benchmark Compounds A->D B Prepare Benchmark Antioxidant Stocks (Vit C, Vit E, GSH, Quercetin) B->D C Prepare Assay Reagents (e.g., DPPH, ABTS solution) E React Dilutions with Assay Reagent (e.g., DPPH or ABTS) C->E D->E F Measure Absorbance Change (Spectrophotometry) E->F L Calculate % Inhibition F->L N Calculate TEAC Values F->N G Culture Cells (e.g., HepG2) H Pre-load Cells with Fluorescent Probe G->H I Treat Cells with Test/Benchmark Compounds H->I J Induce Oxidative Stress I->J K Measure Fluorescence (Cellular Antioxidant Activity) J->K K->L M Determine IC50 Values L->M O Compare Performance M->O N->O

General Experimental Workflow for Antioxidant Efficacy Comparison.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below to facilitate the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation:

    • Dissolve this compound and benchmark antioxidants in a suitable solvent (e.g., methanol) to prepare stock solutions.

    • Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[2]

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[3]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[3]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm before use.

  • Sample Preparation:

    • Prepare stock solutions and serial dilutions of this compound and benchmark antioxidants as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from its non-fluorescent precursor 2',7'-dichlorodihydrofluorescein (DCFH) within live cells.[4]

Methodology:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate until they reach confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by the cells and deacetylated to DCFH.

    • After an incubation period, wash the cells to remove excess DCFH-DA.

    • Treat the cells with various concentrations of this compound or benchmark antioxidants.

    • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measurement:

    • Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a specified period (e.g., 1 hour) using a fluorescence microplate reader.

  • Data Analysis:

    • The antioxidant capacity is determined by calculating the area under the fluorescence curve.

    • The results are often expressed as quercetin equivalents (QE), where the antioxidant activity of the test compound is compared to that of quercetin, a standard flavonoid antioxidant.

References

Safety Operating Guide

Personal protective equipment for handling Isopropyl 2-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing immediate and essential safety and logistical information for the handling and disposal of Isopropyl 2-oxopropanoate.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled as a flammable liquid that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2] Proper personal protective equipment is the primary defense against exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles.[3]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and potential irritation.
Skin and Body Protection Laboratory coat, long-sleeved shirt, and pants.[3]Minimizes skin exposure to accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if ventilation is inadequate or for large spills.[3]Prevents inhalation of vapors which may cause respiratory irritation, drowsiness, or dizziness.[1][2]

II. First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[5]

III. Operational Plan for Safe Handling

A systematic approach to handling ensures minimal risk.

Step 1: Preparation

  • Ensure a well-ventilated work area, such as a chemical fume hood.[3]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary PPE as outlined in Table 1.

  • Keep a spill kit with non-combustible absorbent material (e.g., sand, vermiculite) nearby.[6]

Step 2: Handling

  • Ground and bond containers when transferring the substance to prevent static discharge.[1][3]

  • Use only non-sparking tools.[1][3]

  • Keep the container tightly closed when not in use.[1][2][3]

  • Avoid breathing vapors.[7]

  • Wash hands thoroughly after handling.[7]

Step 3: Storage

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][3]

  • Store in a tightly closed container.[1][2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Spill Management

  • In case of a small spill, contain the spill with a non-combustible absorbent material.[6]

  • Use non-sparking tools to clean up the spill.[6]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Clean the spill area thoroughly with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Step 3: Final Disposal

  • Dispose of waste this compound as hazardous waste.

  • Engage a licensed hazardous waste disposal service for pickup and disposal.[6]

  • Maintain detailed records of waste generation and disposal.[6]

V. Process Flow Diagram

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

Handling_Disposal_Workflow Workflow for this compound Handling and Disposal cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS B Gather Required PPE A->B C Prepare Work Area (Ventilation, Spill Kit) B->C D Dispense and Use Chemical C->D E Store Properly D->E H Spill or Exposure Occurs D->H F Collect Waste in Labeled Container E->F G Arrange for Hazardous Waste Pickup F->G I Follow First Aid Procedures H->I Exposure J Execute Spill Cleanup Protocol H->J Spill

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Isopropyl 2-oxopropanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.